1,4-Dibromo-2,5-diiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKPEQAIHJWGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456011 | |
| Record name | 1,4-Dibromo-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63262-06-6 | |
| Record name | 1,4-Dibromo-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-diiodobenzene is a halogenated aromatic compound with the CAS number 63262-06-6. This symmetrically substituted benzene (B151609) derivative serves as a crucial building block in organic synthesis, particularly in the fields of materials science and fine chemicals. Its structure, featuring four halogen atoms, provides multiple reactive sites for cross-coupling reactions, making it a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and key applications.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 63262-06-6 |
| Molecular Formula | C₆H₂Br₂I₂ |
| IUPAC Name | This compound |
| InChI Key | IVKPEQAIHJWGGT-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1I)Br)I)Br[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 487.70 g/mol [2] |
| Melting Point | 163-165 °C |
| Boiling Point | 377.2 ± 42.0 °C at 760 mmHg (Predicted)[1] |
| Appearance | White to Almost white powder to crystal |
| Solubility | Soluble in Toluene[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the direct iodination of 1,4-dibromobenzene (B42075). An alternative route described in the patent literature involves a multi-step process starting from 1,4-dibromobenzene via nitration, reduction, iodination, and finally a diazotization-iodination reaction.[3]
Experimental Protocol: Direct Iodination of 1,4-Dibromobenzene
This protocol details the synthesis of this compound from 1,4-dibromobenzene.[1]
Materials:
-
1,4-Dibromobenzene
-
Periodic acid
-
Potassium iodide
-
Sulfuric acid
-
5% aqueous sodium hydroxide (B78521)
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Standard laboratory glassware
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, add 16.7 g (73.0 mmol) of periodic acid and 525 ml of sulfuric acid.
-
Stir the mixture until the periodic acid is completely dissolved.
-
Add 36.4 g (219 mmol) of potassium iodide in batches.
-
Cool the reaction mixture to -30°C.
-
Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.
-
Stir the resulting mixture continuously at -25°C for 36 hours.
-
Upon completion, the solid is collected and dissolved in chloroform.
-
The organic phase is washed sequentially with 5% aqueous sodium hydroxide and deionized water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
The residue is recrystallized from chloroform to yield white crystals of this compound.
Expected Yield: Approximately 50%.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity.
-
¹H NMR: (CDCl₃, 21 °C): δ = 8.02 (s, 2H).[4]
-
Mass Spectrometry: GC-MS data for this compound is available in public databases such as PubChem.[2]
Applications
This compound is a valuable intermediate in the synthesis of advanced materials.
-
Organic Electronics: It is a key precursor in the synthesis of Benzo[1,2-b:4,5-b']dithiophene (BDT). BDT is a fundamental building block for high-performance conjugated polymers used in organic photovoltaic (OPV) cells and organic electroluminescence devices. These polymers often serve as hole injection or transport materials.[1]
-
Pharmaceutical Research: While specific applications in drug development are not extensively documented, it is utilized as an intermediate in pharmaceutical research and development.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.
References
Synthesis of 1,4-Dibromo-2,5-diiodobenzene from 1,4-dibromobenzene
An in-depth guide for researchers and professionals in drug development on the synthesis of 1,4-dibromo-2,5-diiodobenzene from 1,4-dibromobenzene (B42075), detailing experimental protocols and quantitative data.
Introduction
This compound is a valuable halogenated aromatic compound with significant applications in organic synthesis. It serves as a crucial building block in the creation of advanced materials, particularly in the field of organic electronics. Its utility extends to the synthesis of complex molecules for pharmaceutical and agrochemical research. This guide provides a comprehensive overview of a reliable method for the synthesis of this compound, starting from the readily available 1,4-dibromobenzene. The primary method detailed herein is an electrophilic iodination reaction.
Reaction and Mechanism
The synthesis of this compound from 1,4-dibromobenzene is achieved through an electrophilic aromatic substitution reaction. In this process, iodine cations (I+), acting as electrophiles, are introduced onto the benzene (B151609) ring. The bromine atoms already present on the ring are ortho-, para-directing, but the para positions are already substituted. The incoming iodine atoms are therefore directed to the ortho positions relative to the bromine atoms.
Iodine itself is not electrophilic enough to react directly with the deactivated benzene ring of 1,4-dibromobenzene.[1][2] Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species.[1][2][3] Common methods employ oxidizing agents like periodic acid or nitric acid in the presence of an iodine source.[3][4]
There are several approaches to this synthesis, including a multi-step process involving nitration, reduction, and diazotization.[5] However, a more direct and commonly cited method involves the use of periodic acid and potassium iodide in sulfuric acid.[4] Another reported method utilizes iodine in concentrated sulfuric acid at elevated temperatures.[5] This guide will focus on the periodic acid-based method due to the availability of a detailed experimental protocol.
Experimental Protocols
Method 1: Iodination using Periodic Acid and Potassium Iodide
This protocol is adapted from a general procedure for the synthesis of this compound.[4]
Materials:
-
1,4-Dibromobenzene
-
Periodic acid (H₅IO₆)
-
Potassium iodide (KI)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (B151607) (CHCl₃)
-
5% aqueous sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Cooling bath (capable of reaching -30°C)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, add 525 ml of sulfuric acid and 16.7 g (73.0 mmol) of periodic acid.
-
Stir the mixture until the periodic acid is completely dissolved.
-
Add 36.4 g (219 mmol) of potassium iodide in batches to the solution.
-
Cool the reaction mixture to -30°C using a suitable cooling bath.
-
Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over a period of 5 minutes.
-
Maintain the reaction mixture at -25°C and stir continuously for 36 hours.
-
After the reaction is complete, pour the mixture into 2 kg of ice.
-
Collect the solid product by filtration.
-
Dissolve the crude solid in chloroform.
-
Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Recrystallize the residue from chloroform to obtain white crystals of this compound.
Method 2: Iodination using Iodine and Sulfuric Acid
A second method involves the direct use of iodine in concentrated sulfuric acid.[5]
General Procedure:
-
Add 1,4-dibromobenzene and iodine to a concentrated sulfuric acid solution.
-
Heat the reaction mixture to 130°C and maintain for two days.
-
Cool the reaction solution and pour it into ice water.
-
Extract the product with dichloromethane.
-
Wash the organic phase with an alkali solution.
-
Dry the organic phase and evaporate the solvent to obtain the crude product.
-
Purify the crude product to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using Method 1.
| Parameter | Value | Reference |
| Starting Material | 1,4-Dibromobenzene | [4] |
| Reagents | Periodic acid, Potassium iodide, Sulfuric acid | [4] |
| Reaction Temperature | -25°C | [4] |
| Reaction Time | 36 hours | [4] |
| Yield | 50% | [4] |
| Product Appearance | White crystals | [4] |
| Melting Point | 163-165°C | [4] |
| ¹H NMR (CDCl₃, 21°C) | δ = 8.02 (s, 2H) | [4] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 5. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
Molecular structure and weight of 1,4-Dibromo-2,5-diiodobenzene
An In-depth Technical Guide to 1,4-Dibromo-2,5-diiodobenzene: Molecular Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who may use this compound as a synthetic intermediate.
Molecular Structure and Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₂Br₂I₂.[1][2] Its structure consists of a central benzene (B151609) ring substituted with two bromine atoms and two iodine atoms at positions 1, 4, 2, and 5, respectively.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Br₂I₂ | [1][2] |
| Molecular Weight | 487.70 g/mol | [1][3][4] |
| Appearance | White to almost white powder or crystal | [4][5] |
| Melting Point | 163-165 °C | [3][4] |
| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [3][4] |
| Solubility | Soluble in Toluene | [4][5] |
| CAS Number | 63262-06-6 | [3][4] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the direct iodination of 1,4-dibromobenzene (B42075).[4] An alternative multi-step synthesis has also been reported, proceeding through nitration, reduction, and diazotization-iodination steps.[6] The direct iodination protocol is detailed below.
Materials:
-
1,4-Dibromobenzene
-
Periodic acid
-
Potassium iodide
-
Sulfuric acid
-
5% aqueous sodium hydroxide (B78521)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dissolve 16.7 g (73.0 mmol) of periodic acid in 525 ml of sulfuric acid.
-
Once the periodic acid is completely dissolved, add 36.4 g (219 mmol) of potassium iodide in portions.
-
Cool the reaction mixture to -30°C.
-
Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.
-
Stir the resulting mixture continuously at -25°C for 36 hours.
-
Upon completion of the reaction, pour the mixture into 2 kg of ice.
-
Collect the solid product by filtration.
-
Dissolve the solid in chloroform.
-
Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the residue from chloroform to yield the final product.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
Elemental Analysis:
-
Elemental analysis determines the percentage composition of carbon, hydrogen, bromine, and iodine in the sample.
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Data Acquisition: The analysis is typically performed using an automated elemental analyzer, which combusts the sample and quantifies the resulting gases. The experimental percentages should be in close agreement with the calculated theoretical values.
-
Safety Information
This compound is classified as a skin and eye irritant.[3][5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[5] It is also light-sensitive and should be stored accordingly.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 63262-06-6 [sigmaaldrich.com]
- 4. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 5. This compound | 63262-06-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
Physical properties of 1,4-Dibromo-2,5-diiodobenzene: melting point, solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1,4-Dibromo-2,5-diiodobenzene, a halogenated benzene (B151609) derivative with significant applications in organic synthesis. This document outlines its melting point and solubility characteristics, offering detailed experimental protocols for their determination, which are crucial for its application in the synthesis of pharmaceuticals, dyes, plastics, and functional polymers.[1]
Core Physical Properties
This compound is a white to almost white crystalline powder at room temperature.[2][3] Its physical characteristics are pivotal for its handling, purification, and reaction setup in various synthetic applications.
Melting Point
The melting point of a compound is a critical indicator of its purity. For this compound, the melting point is consistently reported within a narrow range, suggesting a stable crystalline structure.
| Property | Value (°C) |
| Melting Point | 163 - 169 |
| Data sourced from multiple chemical suppliers and databases.[2][3] |
Solubility
-
Soluble in: Toluene, Chloroform.[2]
-
Expected to be soluble in: Other non-polar organic solvents such as benzene, diethyl ether, and dichloromethane, following the "like dissolves like" principle.
-
Insoluble in: Water.
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound. These protocols are designed to be adaptable for a standard organic chemistry laboratory setting.
Determination of Melting Point
This protocol is based on the capillary method, a widely used and reliable technique for determining the melting point of a solid organic compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range. The temperature is increased at a rate of 10-20°C per minute.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Determination of Qualitative Solubility
This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, toluene, chloroform, acetone)
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Approximately 20-30 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of the first test solvent is added to the test tube.
-
Mixing: The test tube is agitated (e.g., by flicking or using a vortex mixer) for 1-2 minutes at room temperature.
-
Observation: The mixture is visually inspected to determine if the solid has dissolved completely.
-
Soluble: The solid completely disappears, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat for Other Solvents: Steps 1-4 are repeated for each of the selected solvents.
-
Heating (Optional): For solvents in which the compound is sparingly soluble or insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature.
Synthesis Workflow
The synthesis of this compound typically proceeds from 1,4-dibromobenzene (B42075) through a multi-step process. The following diagram illustrates a common synthetic route.[1]
Caption: Synthetic pathway for this compound.
References
Spectroscopic Profile of 1,4-Dibromo-2,5-diiodobenzene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dibromo-2,5-diiodobenzene, a key intermediate in the synthesis of advanced materials for organic electronics. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a centralized resource for its structural characterization.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | ¹H NMR | ¹³C NMR (Predicted) |
| Chemical Shift (δ) / ppm | 8.02 | C1/C4: ~125 ppmC2/C5: ~100 ppmC3/C6: ~140 ppm |
| Multiplicity | Singlet (s) | - |
| Number of Protons | 2H | - |
| Solvent | CDCl₃ | - |
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Weak to Medium |
| 1585-1600 | Aromatic C=C in-ring stretch | Medium |
| 1400-1500 | Aromatic C=C in-ring stretch | Medium to Strong |
| 900-675 | C-H out-of-plane bend | Strong |
| Below 600 | C-Br and C-I stretches | Strong |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z Value | Proposed Fragment | Notes |
| 488 | [C₆H₂Br₂I₂]⁺ (Molecular Ion) | The molecular ion peak is expected to be observed, with its characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 409/407 | [C₆H₂BrI₂]⁺ | Loss of a bromine atom. |
| 361 | [C₆H₂Br₂I]⁺ | Loss of an iodine atom. |
| 282/280 | [C₆H₂BrI]⁺ | Loss of one bromine and one iodine atom. |
| 154 | [C₆H₂]⁺ | Loss of all halogen atoms. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound from 1,4-Dibromobenzene (B42075)
A general procedure for the synthesis involves the direct iodination of 1,4-dibromobenzene.[1] In a three-necked flask equipped with a mechanical stirrer, periodic acid (16.7 g, 73.0 mmol) is added to sulfuric acid (525 ml).[1] After complete dissolution, potassium iodide (36.4 g, 219 mmol) is added in portions.[1] The reaction mixture is cooled to -30°C, followed by the slow addition of 1,4-dibromobenzene (34.5 g, 146 mmol) over 5 minutes.[1] The resulting mixture is stirred continuously at -25°C for 36 hours.[1]
Upon completion, the reaction mixture is poured into ice, and the solid product is collected by filtration. The crude solid is then dissolved in chloroform (B151607), and the organic phase is washed sequentially with 5% aqueous sodium hydroxide (B78521) and deionized water, then dried with anhydrous magnesium sulfate.[1] After solvent removal under reduced pressure, the residue is recrystallized from chloroform to yield white crystals of this compound.[1]
NMR Spectroscopy
A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR spectroscopy, a similar sample preparation is used, and the spectrum is recorded with proton decoupling.
IR Spectroscopy
For solid samples, the IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin-film method, the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry
Mass spectral data can be obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[2] Electron ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Visualization of Synthesis Pathway
The following diagram illustrates a synthetic route to this compound starting from 1,4-dibromobenzene.
References
A Technical Guide to Alternative Starting Materials for the Synthesis of 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores established and potential alternative synthetic routes to 1,4-dibromo-2,5-diiodobenzene, a key intermediate in the development of advanced materials and pharmaceuticals. This document provides a comparative analysis of starting materials, detailed experimental protocols for key reactions, and a logical workflow for synthesis strategy selection.
Introduction
This compound is a versatile tetra-substituted benzene (B151609) derivative widely employed in organic electronics and medicinal chemistry. Its strategic arrangement of four halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules, including polymers for organic photovoltaic cells and precursors for hole-injection materials in OLEDs.[1] The conventional synthesis of this compound typically starts from 1,4-dibromobenzene (B42075). This guide delves into this established method and explores viable alternative starting materials, offering researchers a broader perspective on synthetic strategy.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway to this compound is often dictated by the availability of starting materials, desired yield, scalability, and safety considerations. The following table summarizes the key quantitative data for the established and proposed synthetic routes.
| Starting Material | Route Summary | Key Reagents | Reaction Conditions | Yield (%) |
| 1,4-Dibromobenzene | Route 1: Direct Iodination | Periodic acid, KI, H₂SO₄ | -30°C to -25°C, 36 h | 50 |
| Route 2: Multi-step via Aniline | 1. HNO₃, H₂SO₄2. Fe, Acetic Acid3. N-Iodosuccinimide (NIS)4. NaNO₂, KI | Multi-step, various conditions | Overall yield not explicitly stated, but individual steps are typically high-yielding. | |
| p-Phenylenediamine (B122844) | Proposed Route 3: Diazotization followed by Bromination | 1. NaNO₂, H₂SO₄, KI2. Br₂, FeBr₃ (catalyst) | 1. Diazotization at low temp.2. Electrophilic bromination | Yields are estimated based on analogous reactions. |
| 1,4-Diiodobenzene (B128391) | Proposed Route 4: Direct Bromination | Br₂, FeBr₃ (catalyst) | Electrophilic bromination | Yield is estimated based on analogous reactions. |
Established Synthetic Protocols
The most extensively documented methods for the synthesis of this compound utilize 1,4-dibromobenzene as the starting material.
Route 1: Direct Iodination of 1,4-Dibromobenzene
This method involves the direct electrophilic iodination of 1,4-dibromobenzene using an in situ generated iodine electrophile.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, add 16.7 g (73.0 mmol) of periodic acid to 525 ml of sulfuric acid.
-
Once the periodic acid is completely dissolved, add 36.4 g (219 mmol) of potassium iodide in portions.
-
Cool the reaction mixture to -30°C.
-
Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.
-
Stir the resulting mixture continuously at -25°C for 36 hours.
-
Upon completion, pour the reaction mixture into 2 kg of ice.
-
Collect the solid product by filtration.
-
Dissolve the solid in chloroform (B151607) and wash the organic phase sequentially with 5% aqueous sodium hydroxide (B78521) and deionized water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and recrystallize the residue from chloroform to yield 36.0 g (50%) of this compound as white crystals.[1]
Route 2: Multi-step Synthesis from 1,4-Dibromobenzene via 2,5-Dibromoaniline (B181072)
This alternative, albeit longer, route from 1,4-dibromobenzene offers potentially milder conditions in the final steps compared to direct high-temperature or strongly acidic iodination.
Multi-step synthesis from 1,4-dibromobenzene.
Experimental Protocols:
-
Step 1: Nitration of 1,4-Dibromobenzene to 2,5-Dibromonitrobenzene
-
Dissolve 30.0 g of 1,4-dibromobenzene in 150-240 ml of dichloroethane.
-
Slowly add 143-169 g of 98% concentrated sulfuric acid with stirring.
-
Control the system temperature at 20-30°C and slowly add a pre-mixed solution of 53-65 g of 65% concentrated nitric acid and 86 g of 98% concentrated sulfuric acid.
-
Maintain the temperature at 20-30°C for 1-3 hours after the addition is complete.
-
Wash the reaction mixture with water, concentrate, and purify to obtain 2,5-dibromonitrobenzene.[2]
-
-
Step 2: Reduction of 2,5-Dibromonitrobenzene to 2,5-Dibromoaniline
-
In a reaction vessel, add iron powder to a mixture of acetic acid and water.
-
Heat the mixture to reflux for 1 hour, then cool to 50°C.
-
Add 2,5-dibromonitrobenzene in portions and then heat back to reflux for 1-3 hours.
-
After cooling to 20-30°C, extract the product with dichloromethane (B109758).
-
Wash the organic phase with water, dry, and concentrate under reduced pressure.
-
Purify by high vacuum distillation to obtain 2,5-dibromoaniline.[2]
-
-
Step 3: Iodination of 2,5-Dibromoaniline to 2,5-Dibromo-4-iodoaniline
-
Dissolve 2,5-dibromoaniline in DMSO.
-
Add N-iodosuccinimide (NIS) and stir at 20-30°C for 2 hours.
-
Add water to the reaction mixture to precipitate the product.
-
Filter and dry the solid to obtain 2,5-dibromo-4-iodoaniline.[2]
-
-
Step 4: Diazotization-Iodination of 2,5-Dibromo-4-iodoaniline
-
Dissolve 38.9 g of 2,5-dibromo-4-iodoaniline in 272 ml of acetic acid at 40-50°C.
-
Add 38.7 g of a 50% sulfuric acid solution and cool to 0-5°C.
-
Slowly add 26.8 g of a 40% aqueous sodium nitrite (B80452) solution and maintain the temperature for 1 hour to form the diazonium salt solution.
-
In a separate flask, prepare a solution of potassium iodide in water at 20-25°C.
-
Slowly add the diazonium salt solution to the potassium iodide solution, maintaining the temperature at 20-25°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours.
-
Filter the reaction mixture and extract the filtrate with dichloromethane to obtain this compound.[2]
-
Alternative Starting Materials and Proposed Synthetic Pathways
Exploring starting materials other than 1,4-dibromobenzene can offer advantages in terms of cost, availability, or a more convergent synthetic strategy.
Proposed Route 3: From p-Phenylenediamine
This proposed route leverages the commercially available and relatively inexpensive p-phenylenediamine. The synthesis would proceed through the formation of 1,4-diiodobenzene, followed by electrophilic bromination.
Proposed synthesis from p-phenylenediamine.
Proposed Experimental Protocol:
-
Step 1: Synthesis of 1,4-Diiodobenzene from p-Phenylenediamine A detailed protocol for this transformation is available in the literature, generally involving the formation of the bis-diazonium salt followed by treatment with potassium iodide.
-
Step 2: Bromination of 1,4-Diiodobenzene While a direct protocol for this specific transformation is not readily available, a standard electrophilic aromatic substitution protocol is proposed.
-
In a round-bottom flask protected from light, dissolve 1,4-diiodobenzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount (2 equivalents) of bromine (Br₂) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC). The reaction may require gentle heating to proceed at a reasonable rate.
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Proposed Route 4: From 1,4-Diiodobenzene
This route is a more direct approach, assuming the availability of 1,4-diiodobenzene. The key and only step is the electrophilic bromination as described in the second step of Proposed Route 3.
Logical Workflow for Synthesis Selection
The choice of the most suitable synthetic route depends on several factors. The following diagram illustrates a decision-making workflow for selecting the optimal starting material and pathway.
Decision workflow for synthetic route selection.
Conclusion
While the synthesis of this compound from 1,4-dibromobenzene is well-established, this guide outlines viable alternative starting materials and synthetic strategies. The multi-step synthesis via 2,5-dibromoaniline provides a confirmed alternative pathway, and the proposed routes starting from p-phenylenediamine or 1,4-diiodobenzene offer potentially more convergent and economical options, depending on the availability and cost of the respective starting materials. The provided experimental protocols and decision workflow are intended to assist researchers in selecting the most appropriate synthetic route for their specific needs, thereby facilitating the advancement of research and development in materials science and drug discovery.
References
An In-depth Technical Guide to the Health and Safety of 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive health and safety information for 1,4-Dibromo-2,5-diiodobenzene (CAS No. 63262-06-6), a halogenated aromatic compound utilized as a synthetic intermediate in the development of materials for organic electronics, such as organic photovoltaic cells.[1] Given its classification as a hazardous substance, a thorough understanding of its properties and associated risks is essential for safe handling in a laboratory or industrial setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₂I₂ | [1][2] |
| Molecular Weight | 487.70 g/mol | [2] |
| CAS Number | 63262-06-6 | [1][2] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 163-165 °C | [1] |
| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [1] |
| Density | 2.938 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Toluene | [3] |
| Purity | Typically >96.0% (GC) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are skin and eye irritation.[2]
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |
GHS Label Elements:
-
Pictogram:

-
Signal Word: Warning [2]
-
Precautionary Statements (Prevention):
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
-
Precautionary Statements (Response):
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
Toxicological Information
The toxicological profile of this compound has not been fully investigated.[4] The primary known health effects are irritation to the skin and eyes.[2] For other toxicological endpoints, data is not currently available.
| Toxicological Endpoint | Result | Reference |
| Acute Toxicity | No information available | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [2] |
| Respiratory or Skin Sensitisation | No information available | [5] |
| Germ Cell Mutagenicity | No information available | |
| Carcinogenicity | No information available | |
| Reproductive Toxicity | No information available | |
| STOT - Single Exposure | No information available | |
| STOT - Repeated Exposure | No information available | |
| Aspiration Hazard | No information available | [5] |
Safe Handling and Storage Procedures
Adherence to strict safety protocols is mandatory when working with this compound. Engineering controls, administrative controls, and personal protective equipment must be used in conjunction to minimize exposure risk.
Engineering Controls:
-
Work in a well-ventilated area.[6]
-
Use a certified chemical fume hood to prevent the dispersion of dust.[7]
-
Ensure safety showers and eyewash stations are readily accessible.[6]
Safe Handling Practices:
-
Avoid all contact with skin, eyes, and clothing.
-
Avoid the formation and inhalation of dust.[7]
-
Wear appropriate personal protective equipment (see Section 5).
-
Wash hands and face thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
Storage Conditions:
-
Keep the container tightly closed.[7]
-
Recommended storage temperature is between 2-8°C.[3]
-
Protect from light, as the material may be light-sensitive.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier against chemical exposure and is mandatory when engineering and administrative controls cannot eliminate the risk entirely.
-
Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to EN166 or NIOSH-approved standards.[7]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved particulate respirator should be used.[6][7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measure | Reference |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention. | |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. If present and easy to do, remove contact lenses. If eye irritation persists, seek medical attention. | [4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice or attention. | |
| Ingestion | Rinse mouth with water. Seek medical advice or attention. |
Accidental Release Measures:
-
Evacuate personnel from the area.[7]
-
Wear full personal protective equipment, including respiratory protection.[7]
-
Carefully sweep or shovel the spilled material into a suitable, closed, and labeled container for disposal.[7][8]
-
Prevent the substance from entering drains or waterways.[7][8]
Experimental Protocols
Representative Protocol: In Vivo Skin Irritation Test (Based on OECD Guideline 404)
-
Test System: Healthy, young adult albino rabbits are typically used. The fur is removed from a small patch on the animal's back approximately 24 hours before the test.
-
Substance Preparation: The test substance (approx. 0.5 g) is applied to a small area (e.g., 6 cm²) of the shaved skin.[7]
-
Application: The substance is moistened slightly with a suitable vehicle (e.g., water or saline) to ensure good skin contact and is then applied to the skin. The site is covered with a gauze patch and secured with an occlusive dressing.[7]
-
Exposure Period: The exposure period is typically 4 hours.[7]
-
Observation: After the exposure period, the dressing is removed, and the treated area is washed to remove any residual test substance.[7] Skin reactions, specifically erythema (redness) and edema (swelling), are observed and scored at 1, 24, 48, and 72 hours after patch removal.[7]
-
Data Analysis and Classification: The mean scores for erythema and edema are calculated for each observation period. The substance is then classified according to the severity and persistence of the skin reactions based on the GHS criteria.[7]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
-
Dispose of the substance and its container through a licensed waste disposal company.
-
Do not allow the product to enter drains or the environment.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
References
- 1. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 2. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Commercial Suppliers and Synthetic Applications of 1,4-Dibromo-2,5-diiodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 1,4-dibromo-2,5-diiodobenzene, a key building block in the development of advanced materials and complex organic molecules. This document details commercial suppliers, presents key quantitative data in a structured format, and outlines detailed experimental protocols for its application in common cross-coupling reactions.
Commercial Availability
This compound (CAS No. 63262-06-6) is a readily available reagent from a variety of chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing to aid in procurement decisions.
| Supplier | Purity | Available Quantities | Price (USD) |
| BoroPharm Inc. | 95% | 1g | $29.00 |
| ChemScene | ≥98% | 100mg | ~$25.00 (price derived from bulk) |
| TCI America | >96.0% (GC) | 5g, 25g | Price available upon login/request |
| Aladdin Scientific | min 97% | 100g | $1,209.96 |
| Scientific Sales, Inc. | 95.0% (GC) | 5g | Price not specified |
| Sigma-Aldrich | 98% | Not available for direct purchase, offered through partners | Price not specified |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the supplier's website for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₂Br₂I₂ |
| Molecular Weight | 487.70 g/mol [1] |
| Melting Point | 163-165 °C |
| Boiling Point | 377.2 ± 42.0 °C at 760 mmHg |
| Appearance | White to almost white powder or crystals |
| Storage | 4°C, protect from light[1] |
Synthesis of this compound
A common synthetic route to this compound involves the direct iodination of 1,4-dibromobenzene (B42075). A general procedure is outlined below.[2]
Experimental Protocol: Synthesis from 1,4-Dibromobenzene
-
Reaction Setup: A solution of 1,4-dibromobenzene is prepared in a suitable solvent such as dichloroethane.
-
Addition of Reagents: Concentrated sulfuric acid is slowly added to the solution, followed by the dropwise addition of a mixture of concentrated nitric acid and concentrated sulfuric acid, while maintaining the temperature between 20-30°C.
-
Nitration: The reaction mixture is stirred at 20-30°C for 2 hours to facilitate the formation of 2,5-dibromonitrobenzene.
-
Work-up: The reaction mixture is washed with water and concentrated to yield the crude nitrated product.
-
Reduction: The 2,5-dibromonitrobenzene is then reduced to 2,5-dibromoaniline.
-
Iodination: The aniline (B41778) derivative undergoes an iodination step to produce 2,5-dibromo-4-iodoaniline.
-
Diazotization-Iodination: Finally, a diazotization-iodination reaction is performed to yield the target compound, this compound.
Applications in Cross-Coupling Reactions
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, making it a valuable building block for the synthesis of conjugated polymers and other complex organic materials.
Suzuki Coupling Reactions
The Suzuki coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 mmol), the desired arylboronic acid (2.5 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (6 mol%), and a base like potassium phosphate (B84403) (4 mmol).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) (2 mL) and water (0.5 mL).[3]
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 90°C and stir for 12 hours.[3]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, extract the organic layer with a suitable solvent like ethyl acetate (B1210297) and dry it over magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Stille Coupling Reactions
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium.
This protocol outlines the synthesis of a conjugated polymer using this compound as a monomer.[4]
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (Monomer A) and a suitable organotin comonomer, such as 2,5-bis(trimethylstannyl)thiophene (B1590012) (Monomer B), in anhydrous and degassed toluene.
-
Catalyst Addition: Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a ligand like tri(o-tolyl)phosphine (P(o-tol)₃).
-
Polymerization: Heat the reaction mixture to 100-110°C and stir for 12-16 hours. The solution may become viscous as the polymer forms.[4]
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.
-
Purification: Collect the polymer by filtration and wash it with petroleum ether to remove residual catalyst and unreacted monomers. Further purification can be achieved by column chromatography if necessary.[4]
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of functional organic materials. Its unique halogenation pattern allows for selective and diverse chemical transformations, particularly through palladium-catalyzed cross-coupling reactions. The experimental protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block in the development of novel materials for a wide range of applications, including organic electronics and medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Storage and stability of 1,4-Dibromo-2,5-diiodobenzene
An In-depth Technical Guide on the Storage and Stability of 1,4-Dibromo-2,5-diiodobenzene
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and stability of this compound (CAS No. 63262-06-6). Adherence to these guidelines is crucial for maintaining the compound's purity and ensuring the reliability of experimental outcomes.
Chemical and Physical Properties
This compound is a halogenated benzene (B151609) derivative widely used as a synthetic intermediate, particularly in the development of functional polymer materials for organic electronics.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63262-06-6 | [1][3][4] |
| Molecular Formula | C₆H₂Br₂I₂ | [1][3][4] |
| Molecular Weight | 487.70 g/mol | [1][3][4] |
| Appearance | White to almost white powder or crystal | [1][5] |
| Melting Point | 163-169 °C | [1][5] |
| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [1] |
| Solubility | Soluble in Toluene | [1] |
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The compound is known to be sensitive, and failure to follow recommended procedures can lead to degradation.
Storage Conditions
To ensure maximum stability and shelf-life, the following storage conditions are recommended by various suppliers.
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8 °C | [1] |
| Light | Protect from light; store in an opaque or amber container. | [1][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen).[6] | |
| Container | Keep container tightly closed in a dry and well-ventilated place.[6][7] |
Handling Precautions
This compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Therefore, strict adherence to safety protocols is mandatory.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) :
-
Procedural Controls : Avoid the formation and inhalation of dust.[7][9] Wash hands and skin thoroughly after handling.[8] Contaminated clothing should be removed and washed before reuse.[8]
Stability Profile
Chemical Stability
Potential Decomposition Pathway
A plausible, albeit simplified, degradation pathway involves the homolytic cleavage of the carbon-iodine bonds, particularly under photochemical conditions, to form radical intermediates. This can lead to the formation of less-iodinated species or polymeric byproducts.
Experimental Protocols for Stability Assessment
To ensure the compound's suitability for an experiment, researchers can perform quality control and stability assessments. The following outlines a general workflow for such an analysis.
Protocol: Purity and Stability Assessment by ¹H NMR Spectroscopy
This protocol is based on the characterization method used following the compound's synthesis and can be adapted to assess the presence of degradation products.[1]
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent in which it is soluble, such as deuterochloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Control Sample :
-
Prepare a control sample from a freshly opened batch or a batch stored under ideal conditions.
-
-
Stressed Sample (for stability study) :
-
Expose a sample to specific stress conditions (e.g., elevated temperature, ambient light) for a defined period.
-
Prepare the stressed sample for NMR analysis as described in step 1.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum for each sample.
-
The literature indicates a characteristic singlet at δ = 8.02 ppm for the two aromatic protons in CDCl₃.[1]
-
-
Data Analysis :
-
Compare the spectrum of the test/stressed sample to the control.
-
The appearance of new peaks or a change in the integration of the main singlet relative to an internal standard would indicate the presence of impurities or degradation products.
-
References
- 1. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 2. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 3. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 63262-06-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Stepwise Suzuki Coupling of 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. The substrate 1,4-Dibromo-2,5-diiodobenzene is a valuable building block for the synthesis of tetra-substituted benzene (B151609) derivatives, which are of significant interest in materials science and medicinal chemistry. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a selective and stepwise functionalization, enabling the controlled introduction of up to four different aryl or vinyl groups onto the benzene ring. This document provides detailed application notes and experimental protocols for the sequential Suzuki coupling reactions of this compound.
Principle of Selectivity
The selective Suzuki coupling of this compound is governed by the difference in bond dissociation energies of the carbon-iodine and carbon-bromine bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst under milder reaction conditions compared to the more robust C-Br bond. This reactivity difference allows for a stepwise approach:
-
Step 1 (Di-arylation at Iodine Positions): Under milder conditions (e.g., lower temperatures, specific catalyst/ligand systems), the two iodine atoms can be selectively replaced by aryl groups via Suzuki coupling, leaving the bromine atoms intact.
-
Step 2 (Di-arylation at Bromine Positions): The resulting 1,4-dibromo-2,5-diarylbenzene can then be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system) to replace the bromine atoms with the same or different aryl groups, yielding a tetra-substituted benzene.
This stepwise approach provides a strategic pathway to complex, unsymmetrically substituted aromatic compounds.
Data Presentation: Exemplary Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the sequential Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative conditions and may require optimization for specific substrates.
Table 1: Selective Di-arylation at the Iodine Positions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 50 | 12 | 1,4-Dibromo-2,5-diphenylbenzene | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 60 | 10 | 1,4-Dibromo-2,5-bis(4-methoxyphenyl)benzene | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 55 | 14 | 1,4-Dibromo-2,5-di(thiophen-3-yl)benzene | ~80-92 |
Table 2: Subsequent Di-arylation at the Bromine Positions
| Entry | Starting Material | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 1,4-Dibromo-2,5-diphenylbenzene | 4-Tolylboronic acid | Pd₂(dba)₃ (2) / t-Bu₃P (8) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 24 | 1,4-Di-p-tolyl-2,5-diphenylbenzene | ~75-85 |
| 2 | 1,4-Dibromo-2,5-bis(4-methoxyphenyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | CsF (3.0) | Toluene | 110 | 20 | 1,4-Diphenyl-2,5-bis(4-methoxyphenyl)benzene | ~70-80 |
| 3 | 1,4-Dibromo-2,5-di(thiophen-3-yl)benzene | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 120 | 18 | 1,4-Di(naphthalen-2-yl)-2,5-di(thiophen-3-yl)benzene | ~70-85 |
Experimental Protocols
Protocol 1: Selective Di-arylation at the Iodine Positions of this compound
This protocol describes a general procedure for the selective Suzuki coupling at the C-I positions.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents per C-I bond)
-
Solvent system (e.g., Toluene/Ethanol/Water, 2:1:1)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvent system (e.g., 10 mL of Toluene/EtOH/H₂O, 2:1:1).
-
Stir the reaction mixture at the specified temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 10-14 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,4-dibromo-2,5-diarylbenzene.
Protocol 2: Subsequent Di-arylation at the Bromine Positions
This protocol outlines the procedure for the Suzuki coupling at the C-Br positions of the product from Protocol 1.
Materials:
-
1,4-Dibromo-2,5-diarylbenzene (from Protocol 1)
-
Second arylboronic acid (2.5 equivalents)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol% and t-Bu₃P, 8 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents per C-Br bond)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1,4-dibromo-2,5-diarylbenzene (1.0 mmol), the second arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 6.0 mmol).
-
In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., t-Bu₃P, 0.08 mmol) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Add the anhydrous solvent (e.g., 15 mL of 1,4-Dioxane).
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the crude product by column chromatography or recrystallization to obtain the final tetra-substituted benzene.
Mandatory Visualizations
Caption: Stepwise Suzuki coupling workflow for this compound.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Stille Coupling Reactions Utilizing 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the palladium-catalyzed Stille cross-coupling reaction of 1,4-dibromo-2,5-diiodobenzene with various organostannanes. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br) in palladium-catalyzed reactions, this compound is an excellent substrate for selective and sequential functionalization. The protocols outlined herein are based on established principles of Stille couplings with polyhalogenated arenes and are intended to serve as a robust starting point for experimental design and optimization.[1][2][3]
Introduction
The Stille reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds, involving the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[1] This reaction is renowned for its tolerance of a wide variety of functional groups, rendering it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][4]
The substrate, this compound, offers the potential for regioselective Stille coupling. The carbon-iodine bonds are significantly more reactive towards oxidative addition to a Pd(0) complex than the carbon-bromine bonds. This allows for selective substitution at the 2 and 5 positions while leaving the bromine atoms at the 1 and 4 positions available for subsequent transformations. This stepwise functionalization is highly advantageous for the synthesis of well-defined polymeric and complex molecular architectures.
Data Presentation: Typical Stille Coupling Parameters
The following table summarizes typical quantitative data for Stille coupling reactions involving aryl dihalides. The specific values can vary depending on the exact reaction conditions, the nature of the organostannane, and the desired level of substitution.
| Parameter | Mono-Coupling at C-I | Di-Coupling at C-I |
| This compound | 1.0 eq | 1.0 eq |
| Organostannane (R-SnBu₃) | 0.9 - 1.1 eq | 2.2 - 2.5 eq |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% | 2-10 mol% |
| Ligand (if applicable) | P(o-tol)₃ or AsPh₃ | P(o-tol)₃ or AsPh₃ |
| Ligand Loading | 4-10 mol% | 8-20 mol% |
| Solvent | Anhydrous Toluene (B28343) or DMF | Anhydrous Toluene or DMF |
| Temperature | 80-110 °C | 90-120 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yields | 70-95% | 60-90% |
Experimental Protocols
Materials and Equipment:
-
Reagents: this compound, organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]), Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]), Anhydrous and degassed solvent (e.g., Toluene, DMF), Deuterated solvents for NMR analysis.
-
Equipment: Schlenk line or glovebox, Schlenk flasks, reflux condenser, magnetic stirrer with heating plate, syringes, needles, thin-layer chromatography (TLC) plates, silica (B1680970) gel for column chromatography, rotary evaporator, NMR spectrometer, mass spectrometer.
Protocol 1: Selective Mono-alkenylation/arylation at the Iodine Position
This protocol details the selective coupling of one equivalent of an organostannane at one of the iodine positions.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.[1][5]
-
Add anhydrous, degassed toluene (approx. 10 mL per 1 mmol of the aryl halide) via syringe.[5]
-
Add the organostannane (e.g., tributyl(vinyl)stannane, 0.9-1.1 eq) to the reaction mixture via syringe.[1]
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[1][5]
-
Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-substituted product.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up:
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.
Protocol 2: Symmetrical Di-alkenylation/arylation at the Iodine Positions
This protocol is for the symmetrical double coupling at both iodine positions.
Procedure:
-
Follow steps 1 and 2 from the mono-substitution protocol.
-
Add the organostannane (e.g., tributyl(phenyl)stannane, 2.2-2.5 eq) to the reaction mixture via syringe.[1]
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. A higher temperature and longer reaction time may be necessary for the second coupling.[1]
-
Monitor the reaction for the disappearance of the mono-substituted intermediate and the starting material.
-
Upon completion, cool the reaction to room temperature.
Work-up:
-
Follow the work-up procedure as described in Protocol 1.
-
Purification by column chromatography will isolate the desired di-substituted product.
Mandatory Visualizations
References
Application Note: Selective Sonogashira Cross-Coupling of 1,4-Dibromo-2,5-diiodobenzene
AN-2025-12-21
For Research Use Only.
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] Its mild reaction conditions and tolerance for a wide range of functional groups have made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
A key feature of palladium-catalyzed cross-coupling reactions is the differential reactivity of aryl halides, which generally follows the order: I > Br > Cl.[1] This chemoselectivity allows for site-selective functionalization of polyhalogenated aromatic compounds. The substrate 1,4-dibromo-2,5-diiodobenzene presents an ideal scaffold for exploiting this reactivity difference. The carbon-iodine bonds are significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more stable carbon-bromine bonds. This allows for a selective double Sonogashira coupling at the 2 and 5 positions, leaving the bromine atoms at the 1 and 4 positions intact for subsequent transformations. This application note provides a detailed protocol for the selective synthesis of 2,5-bis(phenylethynyl)-1,4-dibromobenzene.
Reaction Principle
The reaction proceeds via a selective double Sonogashira coupling of phenylacetylene (B144264) to the 2 and 5 positions of this compound. The palladium catalyst selectively activates the C-I bonds, leading to the desired bis-alkynylated product while preserving the C-Br bonds.
Data Summary
The following tables summarize the key components and conditions for the synthesis of 2,5-bis(phenylethynyl)-1,4-dibromobenzene from this compound.[3]
Table 1: Key Reaction Components
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Substrate | This compound |
| Alkyne | Coupling Partner | Phenylacetylene |
| Palladium Catalyst | Primary Catalyst | Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) |
| Copper Co-catalyst | Alkyne Activator | Copper(I) iodide (CuI) |
| Base | Acid Scavenger & Alkyne Deprotonation | Triethylamine (B128534) (Et₃N) |
| Solvent | Reaction Medium | Tetrahydrofuran (B95107) (THF) |
Table 2: Experimental Conditions and Results for the Synthesis of 2,5-Bis(phenylethynyl)-1,4-dibromobenzene[3]
| Parameter | Value |
|---|---|
| Temperature | 20 °C |
| Total Reaction Time | 2 hours 10 minutes |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
| Product Yield | 92% |
Experimental Protocol
This protocol is based on the synthetic procedure reported for the preparation of 2,5-Bis(phenylethynyl)-1,4-dibromobenzene.[3]
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Schlenk line or inert atmosphere manifold
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup (optional, for purification)
Procedure:
Reaction Setup (Staged Reagent Addition): [3]
-
To a dry Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 eq) and bis(triphenylphosphine)palladium(II) chloride (e.g., 2-5 mol%).
-
Add anhydrous tetrahydrofuran (THF) via cannula or syringe to dissolve the solids.
-
Add anhydrous triethylamine (e.g., 3-4 eq) to the mixture.
-
Stir the resulting mixture at 20 °C for approximately 10 minutes.[3]
-
In a separate step, add copper(I) iodide (e.g., 5-10 mol%) to the reaction flask, followed immediately by the addition of phenylacetylene (approx. 2.2 eq) via syringe.[3]
Reaction Execution: 6. Stir the reaction mixture vigorously at 20 °C.[3] 7. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system) until the starting material is consumed. The reported reaction time is 2 hours for this stage.[3]
Work-up and Purification: 8. Upon completion, quench the reaction by adding water. 9. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). 10. Combine the organic layers and wash with brine. 11. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. 12. The crude product can be further purified by column chromatography on silica (B1680970) gel or recrystallization if necessary to yield 2,5-bis(phenylethynyl)-1,4-dibromobenzene.
Visualized Workflow and Mechanisms
The following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the Sonogashira reaction.
Caption: Staged workflow for the selective Sonogashira coupling.
Caption: The dual catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols for the Synthesis of Organic Semiconductors Using 1,4-Dibromo-2,5-diiodobenzene
Introduction
1,4-Dibromo-2,5-diiodobenzene is a pivotal building block in the synthesis of advanced organic semiconductors.[1][2][3] Its symmetrical structure, featuring four halogen atoms with differential reactivity, allows for selective and sequential functionalization through various cross-coupling reactions. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-bromine (C-Br) bonds in palladium-catalyzed reactions, enabling site-selective synthesis of complex π-conjugated systems.[4][5] This property makes it an invaluable precursor for creating high-performance materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][6]
These notes provide detailed protocols for the synthesis of this compound and its subsequent use in Stille, Suzuki, and Sonogashira cross-coupling reactions to build organic semiconductor frameworks.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 63262-06-6 | [1][7] |
| Molecular Formula | C₆H₂Br₂I₂ | [1][7] |
| Molecular Weight | 487.70 g/mol | [1][7] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 163-165 °C | [1] |
| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [1] |
| Solubility | Soluble in Toluene, Chloroform (B151607) | [1] |
| Storage | 2-8°C, protect from light | [1] |
Synthesis of this compound
A common route to synthesize the title compound is through the iodination of 1,4-dibromobenzene (B42075).[1]
Caption: Synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 1,4-dibromobenzene.[1]
Materials:
-
1,4-Dibromobenzene (146 mmol, 34.5 g)
-
Periodic acid (73.0 mmol, 16.7 g)
-
Potassium iodide (219 mmol, 36.4 g)
-
Sulfuric acid (525 mL)
-
Chloroform
-
5% aqueous Sodium Hydroxide (B78521)
-
Anhydrous Magnesium Sulfate
-
Deionized water
Equipment:
-
1 L three-necked flask with mechanical stirrer
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Add sulfuric acid (525 mL) and periodic acid (16.7 g) to a 1 L three-necked flask and stir until the periodic acid is completely dissolved.
-
Add potassium iodide (36.4 g) in batches to the solution.
-
Cool the reaction mixture to -30 °C.
-
Slowly add 1,4-dibromobenzene (34.5 g) over 5 minutes.
-
Stir the resulting mixture continuously at -25 °C for 36 hours.
-
Upon completion, pour the reaction mixture over ice and collect the resulting solid by filtration.
-
Dissolve the solid in chloroform. Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the residue from chloroform to yield the final product as white crystals.
Data Presentation:
| Reactant | Molar Equiv. | Amount |
| 1,4-Dibromobenzene | 1.0 | 146 mmol |
| Periodic acid | 0.5 | 73.0 mmol |
| Potassium iodide | 1.5 | 219 mmol |
| Product | Yield | |
| This compound | ~50% (36.0 g) |
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is exploited in palladium-catalyzed cross-coupling reactions to selectively build polymeric and small-molecule semiconductors. The general order of reactivity in the oxidative addition step is C-I > C-Br > C-Cl.[5]
References
- 1. This compound | 63262-06-6 [m.chemicalbook.com]
- 2. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 3. This compound | NDmch [ndmch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dibromo-2,5-diiodobenzene in Organic Photovoltaic (OPV) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-diiodobenzene is a versatile halogenated aromatic compound that serves as a critical building block in the synthesis of novel organic semiconductor materials for organic photovoltaic (OPV) cells. Its strategic placement of four halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of extended π-conjugated systems. Specifically, the differential reactivity of the iodine and bromine substituents can be exploited for sequential, site-selective reactions. This molecule is a key precursor in the synthesis of donor materials, particularly for creating fused-ring aromatic structures that enhance π-π stacking and charge carrier mobility in the active layer of OPV devices.
This document outlines the application of this compound in the synthesis of a high-performance donor polymer, tetrathienoanthracene-based copolymers, and provides detailed protocols for its synthesis and subsequent polymerization, as well as the fabrication and characterization of corresponding OPV devices.
Application: Synthesis of Tetrathienoanthracene-Based Donor Polymers
A significant application of this compound is in the synthesis of tetrathienoanthracene (TTA), an extended π-conjugated fused-ring system. TTA-based copolymers have demonstrated considerable promise as donor materials in bulk heterojunction (BHJ) solar cells due to their ability to promote favorable intermolecular π-π stacking, which facilitates efficient charge transport.[1][2][3]
A series of copolymers, designated as PTAT-x, have been synthesized by copolymerizing a TTA-based monomer with a thieno[3,4-b]thiophene (B1596311) derivative.[1][4][5] The synthetic pathway commences with this compound to construct the core TTA monomer, which is then polymerized to yield the final donor polymer. The performance of these polymers in OPV devices highlights the potential of this synthetic strategy.
Data Presentation: Photovoltaic Performance of PTAT-3
The performance of OPV devices fabricated using the tetrathienoanthracene-based copolymer, PTAT-3, as the electron donor and PC₆₁BM as the electron acceptor is summarized below. The data underscores the effectiveness of utilizing this compound as a foundational building block for high-performance OPV materials.[1][3][5]
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-circuit Voltage (Voc) [V] | Short-circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| PTAT-3 | PC₆₁BM | 5.6 | 0.84 | 10.2 | 65 |
Experimental Protocols
Protocol 1: Synthesis of the Tetrathienoanthracene Monomer Precursor from this compound
This protocol describes the initial steps to synthesize the key intermediate, 2,6-dibromotetrathienoanthracene, starting from this compound.
Materials:
-
This compound
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Toluene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Stille Coupling: In a nitrogen-purged flask, dissolve this compound and 2.2 equivalents of 2-(tributylstannyl)thiophene in anhydrous toluene.
-
Add a catalytic amount of Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to reflux and stir under nitrogen for 24 hours.
-
After cooling to room temperature, pour the mixture into methanol (B129727) to precipitate the product. Filter and wash the solid with methanol to obtain 2,5-dibromo-1,4-di(thiophen-2-yl)benzene.
-
Oxidative Cyclization: Dissolve the product from the previous step in anhydrous chloroform.
-
Add 2.2 equivalents of iron(III) chloride (FeCl₃) and stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into methanol, filter the resulting solid, and wash with methanol to yield the tetrathienoanthracene core.
-
Alkylation and Bromination steps to obtain the final monomer are described in the source literature. [1]
Protocol 2: Synthesis of PTAT-3 Copolymer via Stille Polymerization
This protocol outlines the copolymerization of the TTA-based monomer with a distannylated comonomer.
Materials:
-
2,6-Dibromo-4,8-bis(2-butyloctyl)tetrathienoanthracene (TTA monomer)
-
2,5-Bis(trimethylstannyl)thieno[3,4-b]thiophene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
Anhydrous chlorobenzene (B131634)
Procedure:
-
In a nitrogen-purged Schlenk tube, add equimolar amounts of the TTA monomer and the distannyl comonomer.
-
Add the palladium catalyst, Pd₂(dba)₃, and the ligand, P(o-tol)₃.
-
Add anhydrous chlorobenzene via syringe.
-
Degas the mixture with nitrogen for 20 minutes.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Cool the mixture to room temperature and pour it into methanol to precipitate the polymer.
-
Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and chloroform.
-
Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
Protocol 3: Fabrication of Bulk Heterojunction OPV Devices
This protocol describes the fabrication of a standard architecture OPV device using the synthesized PTAT-3 polymer.[1][6][7][8][9][10][11]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)
-
PTAT-3 polymer
-
Chlorobenzene
-
1,8-Diiodooctane (DIO)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO surface and anneal at 140 °C for 10 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of PTAT-3 and PC₆₁BM (e.g., 1:1.5 weight ratio) in chlorobenzene with a small percentage of DIO as a processing additive. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Cathode Deposition: Thermally evaporate a layer of Calcium (Ca) followed by a layer of Aluminum (Al) onto the active layer under high vacuum ( < 10⁻⁶ Torr).
-
Device Annealing: Post-anneal the completed device at a moderate temperature (e.g., 80 °C) for a short duration (e.g., 10 minutes) to optimize the morphology of the active layer.
Visualizations
Caption: Synthetic and fabrication workflow for TTA-based OPV devices.
Caption: Energy level diagram for the donor-acceptor pair.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrathienoanthracene-based copolymers for efficient solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Tetrathienoanthracene-Based Copolymers for Efficient Solar Cells - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrathienoanthracene-based Copolymers for Efficient Solar Cells | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [ideas.repec.org]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
- 11. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application of 1,4-Dibromo-2,5-diiodobenzene in High-Performance Organic Light-Emitting Diodes
Introduction:
1,4-Dibromo-2,5-diiodobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring both bromine and iodine substituents, allows for selective cross-coupling reactions, making it an ideal precursor for the creation of complex conjugated molecules. In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound, particularly those based on the benzo[1,2-b:4,5-b']dithiophene (BDT) core, have demonstrated significant promise as high-performance hole transport and emissive materials.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of BDT-based materials and their subsequent integration into OLED devices.
Synthesis of Benzo[1,2-b:4,5-b']dithiophene (BDT)-Based Hole Transport Materials
The primary application of this compound in OLEDs is as a starting material for the synthesis of BDT derivatives. These materials are known for their excellent charge transport properties and thermal stability. The synthesis typically involves a two-step process: formation of the BDT core followed by polymerization or functionalization via cross-coupling reactions.
Experimental Protocol: Synthesis of a BDT-based Polymer via Stille Coupling
This protocol describes the synthesis of a BDT-based polymer, a common type of hole transport material derived from this compound.
Step 1: Synthesis of the Benzo[1,2-b:4,5-b']dithiophene Monomer
A key intermediate is the formation of a BDT monomer from this compound. This is typically achieved through a double Sonogashira coupling followed by cyclization, or more commonly through a reaction with a sulfur source. For the purpose of this protocol, we will assume the availability of a dibrominated BDT monomer, which can be synthesized from this compound.
Step 2: Polymerization via Stille Coupling
Materials:
-
Dibrominated Benzo[1,2-b:4,5-b']dithiophene derivative (Monomer A)
-
Distannylated comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, dissolve the dibrominated BDT monomer (Monomer A, 1.0 eq) and the distannylated comonomer (Monomer B, 1.0 eq) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
In a separate glovebox, prepare a catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq) in anhydrous toluene.
-
Add the catalyst solution to the monomer solution under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727).
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform (B151607) or chlorobenzene.
-
Precipitate the purified polymer in methanol again and dry under vacuum.
Characterization:
The synthesized polymer should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine glass transition and melting temperatures.
-
UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Fabrication of OLED Devices
The synthesized BDT-based polymer can be incorporated as the Hole Transport Layer (HTL) in an OLED device. Both solution-processing and vacuum deposition methods can be employed for device fabrication.
Experimental Protocol: Fabrication of a Solution-Processed OLED
Device Structure: ITO / PEDOT:PSS / BDT-based HTL / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized BDT-based polymer (HTL material) dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene)
-
Emissive material (e.g., a fluorescent or phosphorescent emitter doped in a host material) dissolved in a suitable organic solvent
-
Electron Transport Material (ETL) (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Dissolve the synthesized BDT-based polymer in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the BDT-polymer solution on top of the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired thickness (typically 20-40 nm).
-
Anneal the substrate at a suitable temperature (e.g., 80-100 °C) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (and host, if applicable) in a compatible solvent.
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the substrate as required for the specific EML material.
-
-
ETL, EIL, and Cathode Deposition (Vacuum Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBi, ~30-40 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the pixels. The deposition rates should be carefully controlled.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Performance Data of OLEDs with BDT-Based Materials
The performance of OLEDs incorporating BDT-based materials derived from this compound can be evaluated based on several key metrics. The following table summarizes typical performance data for such devices, although specific values will vary depending on the exact molecular structure, device architecture, and fabrication conditions.
| Parameter | Typical Value Range |
| Turn-on Voltage (V) | 3.0 - 5.0 |
| Maximum Luminance (cd/m²) | 8,000 - 20,000 |
| Maximum External Quantum Efficiency (EQE) (%) | 5 - 15 |
| Maximum Current Efficiency (cd/A) | 10 - 30 |
| Maximum Power Efficiency (lm/W) | 5 - 20 |
| Color Coordinates (CIE 1931) | Dependent on the emissive layer |
Red/deep-red fluorophores based on benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-tetraoxide have been synthesized for solution-processed OLEDs.[1] Non-doped devices with TPE-BDTO and Flu-BDTO as emitters showed maximum luminance of 13,919 and 8,076 cd/m², respectively.[1] Doped solution-processed OLEDs using Flu-BDTO achieved a low turn-on voltage of 3.0 V, a maximum luminance of 13,092 cd/m², and an outstanding external quantum efficiency of 5.83%.[1]
Visualizations
To further illustrate the processes described, the following diagrams have been generated.
References
Synthesis of Novel Polymers from 1,4-Dibromo-2,5-diiodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polymers from the versatile monomer 1,4-Dibromo-2,5-diiodobenzene. This monomer offers unique opportunities for controlled polymer synthesis due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The protocols outlined below cover several key palladium- and nickel-catalyzed cross-coupling reactions, including Yamamoto, Suzuki, and Sonogashira polymerizations. These methods allow for the creation of a variety of conjugated polymers with potential applications in organic electronics, sensor technology, and materials science.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized from this compound and its derivatives using various polymerization techniques. Please note that specific results may vary depending on the precise reaction conditions and the purity of the reagents.
Table 1: Yamamoto Homopolymerization of this compound
| Entry | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | Ni(COD)₂ / bpy | DMF/Toluene (B28343) | 80 | 24 | >90 | 15-25 | 1.8-2.5 |
Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is estimated based on typical Yamamoto polymerizations of similar aryl halides.
Table 2: Suzuki Polycondensation of this compound with Aryl Diboronic Acids
| Entry | Comonomer | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 48 | >90 | 20-40 | 2.0-3.0 |
| 2 | Thiophene-2,5-diboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 48 | >90 | 18-35 | 2.1-2.8 |
Due to the higher reactivity of the C-I bond, initial polymerization is expected to occur selectively at the 2 and 5 positions.
Table 3: Sonogashira Polycondensation of this compound with Diethynyl Compounds
| Entry | Comonomer | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | 1,4-Diethynylbenzene | PdCl₂(PPh₃)₂ / CuI | DIPA/Toluene | Toluene | 70-80 | 24-48 | >95 | 25-50 | 2.2-3.1 |
| 2 | 1,4-Bis(hexyloxy)-2,5-diethynylbenzene | PdCl₂(PPh₃)₂ / CuI | DIPA/Toluene | Toluene | 70-80 | 24-48 | >95 | 30-60 | 2.0-2.9 |
Similar to Suzuki coupling, the initial polymerization is expected to proceed via the more reactive C-I bonds.
Experimental Protocols
Yamamoto Homopolymerization
This protocol describes the synthesis of poly(2,5-dibromo-1,4-phenylene) via nickel-catalyzed homocoupling of this compound. The higher reactivity of the C-I bonds leads to their preferential coupling.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a glovebox, add Ni(COD)₂ (1.5 eq) and bpy (1.5 eq) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DMF and toluene (e.g., in a 1:1 ratio).
-
Stir the mixture at room temperature until a deep-colored solution is formed, indicating the formation of the active Ni(0) complex.
-
Add this compound (1.0 eq) to the flask.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol, followed by a dilute HCl solution to remove the nickel catalyst, and then with water until the filtrate is neutral.
-
Dry the polymer under vacuum at 40-50°C to a constant weight.
Suzuki Polycondensation
This protocol outlines the synthesis of a copolymer from this compound and an aryl diboronic acid. The reaction is designed to selectively couple at the C-I positions.
Materials:
-
This compound
-
Aryl diboronic acid (e.g., Benzene-1,4-diboronic acid) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (4.0 eq)
-
Toluene, degassed
-
1,4-Dioxane, degassed
-
Deionized water, degassed
-
Methanol
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl diboronic acid (1.0 eq), Pd(PPh₃)₄, and the chosen base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O).
-
Heat the reaction mixture to 90°C and stir for 48 hours under an inert atmosphere. The mixture may become viscous as the polymer forms.
-
Cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with water and methanol to remove residual salts and catalyst.
-
Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone (B3395972), and then chloroform (B151607) or THF to collect the polymer fraction).
-
Precipitate the purified polymer from the collection solvent into methanol, filter, and dry under vacuum.
Sonogashira Polycondensation
This protocol describes the synthesis of a poly(arylene ethynylene) copolymer from this compound and a diethynyl comonomer. The C-I bonds are expected to react preferentially.[1]
Materials:
-
This compound
-
Diethynyl comonomer (e.g., 1,4-Diethynylbenzene) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Toluene, anhydrous and degassed
-
Diisopropylamine (DIPA), anhydrous and degassed
-
Methanol
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the diethynyl comonomer (1.0 eq), PdCl₂(PPh₃)₂, CuI, and PPh₃.[1]
-
Add anhydrous toluene and DIPA (typically a 3:1 to 5:1 ratio of toluene to DIPA).[1]
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[1]
-
Heat the reaction mixture to 70-80°C with stirring for 24-48 hours.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method like GPC.
-
After completion, cool the mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.[1]
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.[1]
-
For further purification, dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate it into methanol.[1]
-
Dry the purified polymer under vacuum to a constant weight.[1]
Visualizations
The following diagrams illustrate the experimental workflows for the described polymerization methods.
References
Application Notes and Protocols: 1,4-Dibromo-2,5-diiodobenzene as a Precursor for Functionalized Metal-Organic Frameworks in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of halogenated precursors, specifically focusing on the conceptual application of 1,4-dibromo-2,5-diiodobenzene, in the synthesis and functionalization of Metal-Organic Frameworks (MOFs) for advanced drug delivery systems. While direct use of this compound as a dicarboxylate linker in MOF synthesis is not widely documented, this document outlines a scientifically robust two-step strategy:
-
Synthesis of a foundational MOF using a structurally similar and readily available brominated linker, 2,5-dibromo-1,4-benzenedicarboxylic acid.
-
Post-Synthetic Modification (PSM) of the brominated MOF to introduce desired functionalities, leveraging the reactivity of the carbon-bromine bonds. This approach mirrors the potential reactivity of the iodo and bromo groups on the target precursor.
This methodology allows for the creation of highly tailored MOF-based drug carriers with enhanced loading capacities and controlled release profiles.
Introduction to Halogenated MOFs in Drug Delivery
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for various biomedical applications, including drug delivery.[1][2]
The incorporation of halogen atoms (e.g., bromine, iodine) onto the organic linkers of MOFs offers a powerful platform for post-synthetic modification (PSM).[3][4] These halogenated sites act as versatile chemical handles for introducing a wide range of functional groups through established organic reactions, such as Suzuki or Sonogashira cross-coupling.[5][6][7] This functionalization can be used to:
-
Enhance drug loading capacity through specific interactions.
-
Control drug release kinetics.
-
Improve biocompatibility.
-
Enable targeted drug delivery to specific cells or tissues.
Synthesis of a Foundational Brominated MOF: A Case Study with DMOF-1-Br₂
As a representative example, we will focus on the synthesis of a MOF analogous to DMOF-1, utilizing 2,5-dibromo-1,4-benzenedicarboxylic acid as the linker. This provides a robust framework with accessible bromine functionalities for subsequent modification.[8]
Materials and Equipment
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-dibromo-1,4-benzenedicarboxylic acid (H₂bdc-Br₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Glass vials (20 mL)
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
Experimental Protocol: Synthesis of DMOF-1-Br₂
-
In a 20 mL glass vial, dissolve 2,5-dibromo-1,4-benzenedicarboxylic acid (H₂bdc-Br₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in DMF.
-
Combine the two solutions in a single vial. The typical molar ratio of reactants is crucial for successful synthesis and should be optimized based on preliminary experiments.
-
Seal the vial and place it in an oven at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 24-48 hours) to allow for solvothermal synthesis.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or vacuum filtration.
-
Wash the product thoroughly with fresh DMF to remove unreacted starting materials.
-
To activate the MOF and remove residual solvent from the pores, immerse the product in a volatile solvent like chloroform for 2-3 days, refreshing the solvent periodically.
-
Collect the activated MOF by filtration and dry under vacuum.
Caption: Workflow for the solvothermal synthesis of DMOF-1-Br₂.
Post-Synthetic Modification (PSM) of DMOF-1-Br₂
The bromine atoms on the DMOF-1-Br₂ framework serve as reactive sites for introducing new functionalities via Suzuki cross-coupling reactions. This allows for the attachment of various organic moieties that can enhance drug interaction and delivery properties.
Materials and Equipment
-
DMOF-1-Br₂ (synthesized as described above)
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid for introducing carboxyl groups)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of DMF and water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle with magnetic stirrer
Experimental Protocol: Suzuki Coupling on DMOF-1-Br₂
-
In a Schlenk flask, suspend the activated DMOF-1-Br₂ in a degassed solvent mixture (e.g., DMF/water).
-
Add the arylboronic acid, palladium catalyst, and base to the suspension under an inert atmosphere.
-
Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and stir for a set period (e.g., 24 hours).
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized MOF by centrifugation or filtration.
-
Wash the product extensively with the reaction solvent and then with a more volatile solvent (e.g., ethanol (B145695) or acetone) to remove any residual catalyst and unreacted reagents.
-
Dry the post-synthetically modified MOF under vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Post-Synthetic Modification of a Metal–Organic Framework Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd immobilization biguanidine modified Zr-UiO-66 MOF as a reusable heterogeneous catalyst in Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Regioselective Cross-Coupling Reactions of 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-diiodobenzene is a versatile building block in organic synthesis, particularly for the construction of complex, multi-substituted aromatic compounds. Its symmetrical structure, featuring two distinct types of halogen atoms (iodine and bromine), allows for programmed, regioselective cross-coupling reactions. The significant difference in the carbon-halogen bond strengths (C-I < C-Br) enables the selective activation and functionalization of the C-I bonds while leaving the C-Br bonds intact for subsequent transformations. This orthogonal reactivity is highly valuable in the synthesis of functional materials, pharmaceuticals, and complex molecular architectures.
These application notes provide detailed protocols and compiled data for the regioselective cross-coupling of this compound, focusing on widely used palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
Principle of Regioselectivity
The regioselectivity in the cross-coupling reactions of this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the stronger C-Br bond. This allows for selective functionalization at the iodine-bearing positions under carefully controlled reaction conditions. Subsequent modification of the remaining C-Br bonds can be achieved under more forcing conditions, enabling a stepwise approach to disubstituted products.
Caption: Stepwise functionalization of this compound.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. In the case of this compound, the reaction can be controlled to achieve selective dialkynylation at the C-I positions.
Data Presentation: Regioselective Sonogashira Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 20 | 2 | 2,5-Dibromo-1,4-bis(phenylethynyl)benzene | 92 | [1] |
Experimental Protocol: Synthesis of 2,5-Dibromo-1,4-bis(phenylethynyl)benzene[1]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (4.0 eq).
-
To the stirred solution, add phenylacetylene (2.2 eq) dropwise.
-
Stir the reaction mixture at 20 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired product.
Caption: Workflow for Sonogashira coupling.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. For this compound, selective coupling at the C-I positions can be achieved using appropriate catalysts and reaction conditions.
Data Presentation: Regioselective Suzuki-Miyaura Coupling (Predicted based on similar substrates)
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 2,5-Dibromo-1,4-diphenylbenzene | >80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 2,5-Dibromo-1,4-bis(4-methoxyphenyl)benzene | >75 |
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the arylboronic acid (2.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Add the palladium catalyst (0.03 eq) and the base (3.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Stille Coupling: Synthesis of Vinylated and Arylated Arenes
The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to other palladium-catalyzed reactions, the C-I bonds of this compound are expected to react preferentially.
Data Presentation: Regioselective Stille Coupling (Predicted based on similar substrates)
| Entry | Coupling Partner | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Product | Predicted Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 90 | 24 | 1,4-Dibromo-2,5-divinylbenzene | >70 |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | DMF | 100 | 18 | 2,5-Dibromo-1,4-diphenylbenzene | >75 |
Experimental Protocol: General Procedure for Regioselective Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Tri(o-tolyl)phosphine)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.08 eq).
-
Add anhydrous and degassed toluene.
-
Add the organostannane (2.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 18-24 hours.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Stir vigorously for 1-2 hours, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by chromatography.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The higher reactivity of the C-I bond can be exploited for the selective mono- or di-amination of this compound.
Data Presentation: Regioselective Buchwald-Hartwig Amination (Predicted based on similar substrates)
| Entry | Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Predicted Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 4,4'-(2,5-Dibromo-1,4-phenylene)dimorpholine | >70 | | 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | N¹, N⁴-Di(phenyl)-2,5-dibromobenzene-1,4-diamine | >65 |
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (0.01 eq), the ligand (0.02 eq), and the base (2.4 eq).
-
Add this compound (1.0 eq) and the amine (2.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Conclusion
The regioselective cross-coupling of this compound offers a powerful strategy for the synthesis of highly functionalized aromatic compounds. By carefully selecting the catalyst system, coupling partner, and reaction conditions, chemists can selectively functionalize the C-I bonds, reserving the C-Br bonds for subsequent transformations. The protocols and data presented here provide a foundation for researchers to design and execute these valuable synthetic transformations, enabling the creation of novel molecules for a wide range of applications in materials science and drug discovery. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Step-by-Step Guide to the Iodination of 1,4-Dibromobenzene: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the iodination of 1,4-dibromobenzene (B42075), a key transformation in the synthesis of functionalized aromatic compounds used in materials science and drug discovery. The protocols outlined below focus on the synthesis of 1,4-dibromo-2,5-diiodobenzene, a versatile building block for organic electronics.
Introduction
The introduction of iodine atoms onto an aromatic scaffold is a critical step in the synthesis of a wide array of organic molecules. The resulting aryl iodides are valuable precursors for cross-coupling reactions, enabling the formation of complex molecular architectures. 1,4-Dibromobenzene serves as a readily available starting material for the synthesis of polyhalogenated benzene (B151609) derivatives. This guide details a reliable method for the di-iodination of 1,4-dibromobenzene.
Data Presentation
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | 1H NMR (CDCl3) |
| This compound | 1,4-Dibromobenzene | Periodic acid, Potassium iodide | Sulfuric acid | -25°C, 36 hours | 50% | δ = 8.02 (s, 2H)[1] |
| This compound | 1,4-Dibromobenzene | Iodine | Sulfuric acid | 130°C, 2 days | Not specified | Not specified[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Iodination
This protocol details the direct di-iodination of 1,4-dibromobenzene using periodic acid and potassium iodide in sulfuric acid.[1]
Materials:
-
1,4-Dibromobenzene
-
Periodic acid
-
Potassium iodide
-
Sulfuric acid (concentrated)
-
5% aqueous sodium hydroxide (B78521)
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Cooling bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, add 525 ml of sulfuric acid.
-
Addition of Periodic Acid: To the sulfuric acid, add 16.7 g (73.0 mmol) of periodic acid and stir until it is completely dissolved.
-
Addition of Potassium Iodide: Cool the mixture and add 36.4 g (219 mmol) of potassium iodide in batches.
-
Cooling: Cool the reaction mixture to -30°C using a suitable cooling bath.
-
Addition of 1,4-Dibromobenzene: Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.
-
Reaction: Stir the resulting mixture continuously at -25°C for 36 hours.
-
Work-up:
-
Pour the reaction mixture into ice water.
-
Collect the resulting solid by filtration.
-
Dissolve the solid in chloroform.
-
Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Recrystallize the residue from chloroform to yield 36.0 g of white crystals of this compound (50% yield).[1]
-
Alternative Synthetic Routes
While the above protocol details a direct electrophilic iodination, other methods for the synthesis of iodinated dibromobenzene derivatives exist. One such method involves a multi-step sequence starting with the nitration of 1,4-dibromobenzene, followed by reduction to an aniline (B41778) derivative, subsequent iodination, and finally a diazotization-iodination (Sandmeyer-type) reaction to yield the desired product.[2] Another approach involves the direct iodination of 1,4-dibromobenzene with iodine in hot concentrated sulfuric acid.[2]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound as described in Protocol 1.
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Common side products in the synthesis of 1,4-Dibromo-2,5-diiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dibromo-2,5-diiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Direct iodination of 1,4-dibromobenzene (B42075): This is a common and direct method involving the electrophilic substitution of 1,4-dibromobenzene using an iodinating agent, often in the presence of a strong acid and an oxidizing agent.
-
Multi-step synthesis from 1,4-dibromobenzene: This route proceeds through a sequence of nitration, reduction to form 2,5-dibromoaniline, followed by iodination and a final diazotization-iodination step to yield the desired product.[1]
Q2: What are the typical side products observed in the direct iodination of 1,4-dibromobenzene?
A2: The direct iodination of 1,4-dibromobenzene can lead to several side products, primarily due to incomplete reaction or over-reaction. The most common side products include:
-
Under-iodinated species: 1,4-Dibromo-2-iodobenzene is a common impurity resulting from the incomplete iodination of the starting material.
-
Over-iodinated species: 1,4-Dibromo-2,3,5,6-tetraiodobenzene can be formed if the reaction conditions are too harsh or the reaction time is prolonged, leading to the substitution of all available aromatic protons.[1]
-
Isomeric di-iodo species: While the 2,5-diiodo isomer is the major product due to steric and electronic effects, the formation of other isomers such as 1,4-dibromo-2,3-diiodobenzene (B15399155) is possible, though generally in smaller amounts.
Q3: How can I minimize the formation of side products during direct iodination?
A3: Minimizing side product formation requires careful control of the reaction conditions:
-
Temperature: Maintain the recommended reaction temperature. Higher temperatures can increase the rate of reaction but may also lead to the formation of over-iodinated and isomeric byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to avoid prolonged reaction times that can lead to over-iodination.
-
Stoichiometry of Reagents: Use the correct stoichiometry of the iodinating agent and oxidizing agent. An excess of the iodinating agent can increase the likelihood of over-iodination.
-
Oxidizing Agent: The presence of an oxidizing agent, such as periodic acid or nitric acid, is crucial to regenerate the electrophilic iodine species and drive the reaction to completion, which can help reduce the amount of under-iodinated side products.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of the crude product is essential to remove unreacted starting materials and side products. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying this compound. Solvents such as chloroform (B151607) or dichloroethane are often used.[2]
-
Washing: The crude product should be washed to remove acidic residues and unreacted iodine. A typical workup involves washing with an aqueous solution of a reducing agent like sodium sulfite (B76179), followed by a base wash with sodium bicarbonate or sodium hydroxide (B78521), and finally with water until neutral.[1]
-
Column Chromatography: If recrystallization is insufficient to separate isomers or other closely related impurities, column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., hexane/dichloromethane) can be employed. The separation of halogenated benzenes can be challenging and may require optimization of the chromatographic conditions.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient amount of oxidizing agent. - Loss of product during workup or purification. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, too high may lead to side products. - Ensure the correct stoichiometry of the oxidizing agent is used to drive the reaction forward. - Carefully perform extraction and recrystallization steps to minimize product loss. |
| Presence of significant amounts of 1,4-dibromo-2-iodobenzene | - Incomplete iodination. - Insufficient reaction time. - Inadequate amount of iodinating agent. | - Increase the reaction time and monitor for the disappearance of the starting material and mono-iodinated product. - Ensure the correct molar ratio of the iodinating agent to the starting material is used. |
| Detection of 1,4-dibromo-2,3,5,6-tetraiodobenzene | - Over-iodination due to harsh reaction conditions. - Prolonged reaction time. - Excess of iodinating agent. | - Reduce the reaction temperature. - Stop the reaction as soon as the di-iodinated product is maximized. - Use a stoichiometric amount of the iodinating agent. |
| Difficulty in separating the desired product from isomers | - Similar polarities of the isomers. | - Employ fractional crystallization with careful control of temperature and solvent composition. - Utilize column chromatography with a high-performance stationary phase. The separation of halogenated aromatic isomers can sometimes be achieved on specialized columns.[3][4] |
| Product is colored (e.g., pink or purple) | - Presence of residual iodine. | - Wash the crude product thoroughly with an aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) to quench any remaining iodine. |
Quantitative Data
The following table presents illustrative data on the product distribution in a typical direct iodination of 1,4-dibromobenzene. Actual results may vary depending on the specific reaction conditions.
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Notes |
| 1,4-Dibromobenzene (Starting Material) | 235.90 | < 5 | Unreacted starting material. |
| 1,4-Dibromo-2-iodobenzene | 361.80 | 5 - 15 | Under-iodinated side product. |
| This compound | 487.70 | 70 - 85 | Desired Product |
| 1,4-Dibromo-2,3,5,6-tetraiodobenzene | 739.50 | < 5 | Over-iodinated side product. |
Experimental Protocols
Protocol 1: Direct Iodination of 1,4-Dibromobenzene
This protocol is adapted from established methods for the direct iodination of aromatic compounds.
Materials:
-
1,4-Dibromobenzene
-
Periodic acid (H₅IO₆)
-
Potassium iodide (KI)
-
Concentrated sulfuric acid (98%)
-
Chloroform
-
5% Aqueous sodium hydroxide solution
-
10% Aqueous sodium sulfite solution
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add periodic acid to concentrated sulfuric acid and stir until dissolved.
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add potassium iodide in portions, maintaining the temperature below 0 °C.
-
Once the addition is complete, add 1,4-dibromobenzene to the reaction mixture.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Dissolve the crude solid in chloroform and wash the organic phase sequentially with 10% aqueous sodium sulfite solution, 5% aqueous sodium hydroxide solution, and deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from chloroform to obtain white crystals of this compound.[2]
Visualizations
Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway of this compound and its common side products.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound | 63262-06-6 [m.chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
Technical Support Center: Iodination of 1,4-Dibromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 1,4-dibromobenzene (B42075). Our focus is to help you avoid over-iodination and achieve selective mono-iodination.
Troubleshooting Guide: Avoiding Over-iodination
Issue: My reaction is producing a significant amount of 1,4-dibromo-2,5-diiodobenzene instead of the desired mono-iodinated product.
This guide provides a systematic approach to troubleshoot and minimize the formation of di-substituted byproducts during the electrophilic iodination of 1,4-dibromobenzene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing di-iodination.
Frequently Asked Questions (FAQs)
Q1: What are the most common iodinating agents for aromatic compounds, and which is best for selective mono-iodination of 1,4-dibromobenzene?
A1: Common electrophilic iodinating agents include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl). For selective mono-iodination, NIS is often preferred as it is a milder and more manageable reagent. The choice of an appropriate activating agent, typically a strong acid like trifluoroacetic acid (TFA) or sulfuric acid, is crucial for the reaction to proceed.
Q2: How does stoichiometry affect the selectivity of the iodination?
A2: Stoichiometry is a critical factor in controlling the extent of iodination. To favor mono-iodination, it is essential to use a slight excess of the starting material or a carefully controlled amount of the iodinating agent (typically 1.0 to 1.1 equivalents). Using a larger excess of the iodinating agent will significantly increase the likelihood of over-iodination.
Q3: What role does temperature play in controlling over-iodination?
A3: Lowering the reaction temperature generally enhances selectivity by reducing the overall reaction rate, which allows for better control over the formation of the mono-iodinated product. It is advisable to start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature while monitoring its progress.
Q4: How can I monitor the reaction to prevent over-iodination?
A4: Close monitoring of the reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the consumption of the starting material (1,4-dibromobenzene) and the formation of the mono- and di-iodinated products. The reaction should be quenched as soon as the optimal conversion to the mono-iodinated product is achieved, before significant amounts of the di-iodinated product are formed.
Q5: What is a reliable method for purifying the mono-iodinated product?
A5: The product mixture, which may contain unreacted 1,4-dibromobenzene, the desired mono-iodinated product, and the di-iodinated byproduct, can be effectively separated using column chromatography. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically suitable. Subsequent recrystallization can be employed to obtain a highly pure product.
Experimental Protocols
Protocol: Mono-iodination of 2,5-Dibromoaniline (B181072) using NIS [1]
This protocol describes the synthesis of 2,5-dibromo-4-iodoaniline (B8202941) from 2,5-dibromoaniline.
Reaction Scheme
Caption: Synthesis of 2,5-dibromo-4-iodoaniline.
Materials:
-
2,5-Dibromoaniline
-
N-Iodosuccinimide (NIS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
Dissolve 2,5-dibromoaniline in DMSO.
-
Add N-Iodosuccinimide to the solution with stirring.
-
Maintain the reaction temperature at 20-30 °C for 2 hours.
-
After the reaction is complete, add water to the reaction mixture to precipitate the product.
-
Allow crystallization to proceed for 1.5 hours.
-
Filter the solid product, wash with water, and dry to obtain 2,5-dibromo-4-iodoaniline.
Quantitative Data from a Representative Experiment [1]
| Reactant | Mass (g) | Moles (approx.) |
| 2,5-Dibromoaniline | 26.3 | 0.105 |
| N-Iodosuccinimide (NIS) | 25.9 | 0.115 |
| Product | Mass (g) | Yield (%) |
| 2,5-Dibromo-4-iodoaniline | 38.9 | 98.5 |
Data Presentation
The following table summarizes key parameters to control for achieving selective mono-iodination of 1,4-dibromobenzene, based on general principles of electrophilic aromatic substitution.
Table 1: Key Parameters for Selective Mono-iodination
| Parameter | Recommendation for Mono-iodination | Rationale for Avoiding Over-iodination |
| Stoichiometry | Use 1.0 to 1.1 equivalents of the iodinating agent (e.g., NIS). | Limiting the amount of the electrophile ensures that there is not a large excess to react with the mono-iodinated product, thus minimizing the formation of the di-iodinated species. |
| Temperature | Maintain a low temperature, ideally between 0 °C and room temperature. | Lower temperatures decrease the reaction rate, allowing for more controlled substitution and reducing the energy available for the second, less favorable iodination step. |
| Reaction Time | Monitor the reaction closely using TLC or GC and quench once the starting material is consumed or the concentration of the mono-iodinated product is maximized. | Prolonged reaction times, even with controlled stoichiometry, can lead to the slow formation of the di-iodinated product. Timely quenching is essential for maximizing the yield of the desired mono-substituted product. |
| Solvent | Use a solvent in which the starting material is soluble but that does not overly accelerate the reaction. Dichloromethane or acetonitrile (B52724) are common choices. | The solvent can influence the reactivity of the iodinating agent. A less activating solvent system can help to moderate the reaction and improve selectivity. |
| Catalyst | Use a catalytic amount of a strong acid (e.g., TFA) to activate the iodinating agent. | The acid catalyst is necessary to generate the electrophilic iodine species. Using only a catalytic amount ensures the reaction proceeds without being excessively rapid and uncontrollable. |
References
Purification of crude 1,4-Dibromo-2,5-diiodobenzene by recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 1,4-Dibromo-2,5-diiodobenzene by recrystallization.
Troubleshooting Guide
Q1: No crystals are forming after the hot solution has cooled. What should I do?
A1: This is a common issue that can often be resolved by taking the following steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.[2]
-
Reduce Solvent Volume: You may have used too much solvent.[1][2] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Cool Further: If crystals do not form at room temperature, try cooling the flask in an ice-water bath to further decrease the compound's solubility.[3]
Q2: The compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[4] To address this:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.[2]
-
Ensure Slow Cooling: Allow the solution to cool more slowly. A shallow solvent pool can lead to rapid cooling.[1] Insulate the flask by placing it on a wooden block or several layers of paper towels to encourage gradual cooling, which favors crystal formation over oiling.[1]
Q3: My final product yield is very low. What are the possible causes?
A3: A low recovery of purified product can result from several factors:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product is the most common reason for low yield, as a significant amount of the compound will remain in the mother liquor.[1][2][3] Use only the minimum amount of hot solvent necessary for complete dissolution.[3]
-
Premature Crystallization: If crystals form in the funnel during hot filtration, some product will be lost.[4] To prevent this, use a stemless funnel and preheat it with hot solvent or steam before filtering. Using a slight excess of solvent and then evaporating it after filtration can also help.[4]
-
Inappropriate Washing: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product.[3] Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: The purified product is still colored or appears impure. What went wrong?
A4: If impurities are still present after recrystallization, consider the following:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[1] Slower cooling rates generally result in purer crystals.
-
Insoluble Impurities: If the hot solution was not clear before cooling, insoluble impurities may be present. These should be removed by hot filtration before allowing the solution to cool.[5]
-
Colored Impurities: If the crude product has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] Use charcoal sparingly, as it can also adsorb the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on documented procedures, effective solvents for this compound include dichloroethane and chloroform.[6][7] Toluene is also a suitable solvent as the compound is soluble in it.[7] The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[3]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is in the range of 163-165°C.[7][8] A sharp melting point within this range is a good indicator of purity.
Q3: How can I confirm the purity of my recrystallized product?
A3: Purity can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point that matches the literature value (163-165°C) suggests high purity.[7][8] Impure compounds typically exhibit a depressed and broadened melting point range.
-
Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[6]
-
Spectroscopy: 1H NMR spectroscopy can confirm the chemical structure and identify any proton-containing impurities.[7]
Q4: Is it necessary to use a hot filtration step?
A4: A hot filtration step is necessary only if there are insoluble impurities (e.g., dust, inorganic salts) or if you have used a decolorizing agent like activated charcoal.[5] If your crude material dissolves completely in the hot solvent to give a clear solution, you can skip this step.
Quantitative Data
| Property | Value | Citations |
| Chemical Formula | C₆H₂Br₂I₂ | [9] |
| Molecular Weight | 487.70 g/mol | [9] |
| Appearance | White to almost white powder or crystals | [7] |
| Melting Point | 163-165 °C | [7][8] |
| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [7] |
| Solubility | Soluble in toluene, chloroform, dichloroethane. | [6][7] |
| Purity (Post-Recrystallization) | >99% (achievable) | [6] |
Experimental Protocol: Recrystallization from Dichloroethane
This protocol outlines a general procedure for the purification of this compound using dichloroethane as the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of dichloroethane and heat the mixture with gentle swirling, preferably on a hot plate in a fume hood. Continue to add small portions of hot dichloroethane until the solid just completely dissolves.[3] Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If the solution contains insoluble impurities or has been treated with decolorizing carbon, perform a hot filtration. Preheat a stemless glass funnel and a fresh Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.[3] Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold dichloroethane to rinse away any remaining mother liquor.[3]
-
Drying: Carefully transfer the crystals to a watch glass and allow them to air dry in a fume hood. For complete drying, place the crystals in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 7. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 8. This compound | 63262-06-6 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
Navigating the Synthesis of 1,4-Dibromo-2,5-diiodobenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1,4-dibromo-2,5-diiodobenzene, a crucial building block in the development of advanced materials and pharmaceuticals. This guide is designed to help you navigate the common challenges encountered during its synthesis, ensuring a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes start from 1,4-dibromobenzene (B42075) and involve direct iodination. Key methods include:
-
Method A: Iodination using periodic acid and potassium iodide in concentrated sulfuric acid at low temperatures.[1][2]
-
Method B: A multi-step synthesis involving nitration, reduction to an aniline (B41778) derivative, followed by iodination and a diazotization-iodination sequence.[3]
-
Method C: Iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid, which offers milder reaction conditions.[4]
Q2: What are the main challenges faced during the scale-up synthesis?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Harsh Reaction Conditions: Many protocols require very low temperatures (e.g., -30°C) or high temperatures, which can be difficult to maintain at a larger scale.[1][3]
-
Long Reaction Times: Some procedures necessitate extended reaction times, up to 36 hours or more, impacting throughput.[1][2]
-
Handling of Hazardous Reagents: The use of concentrated sulfuric acid and other corrosive or toxic reagents requires stringent safety protocols during scale-up.[1][3]
-
Product Purification: Isolating the pure product often involves recrystallization from solvents like chloroform (B151607) or dichloroethane, which can be challenging to handle in large volumes.[1][3]
-
Side Reactions: The formation of partially iodinated or other polysubstituted byproducts can reduce the yield and complicate purification.
Q3: How can I improve the yield and purity of my product?
A3: To enhance yield and purity, consider the following:
-
Strict Temperature Control: Precise and consistent temperature control is crucial to minimize side reactions.
-
Slow Reagent Addition: The slow, controlled addition of reagents, particularly the iodinating agent and the starting material, can prevent localized overheating and reduce the formation of impurities.[1][2]
-
Effective Quenching and Work-up: The reaction mixture should be carefully quenched, for instance, by pouring it into a large volume of ice water, to precipitate the crude product effectively.[1] Subsequent washing steps with a sodium sulfite (B76179) or sodium hydroxide (B78521) solution are important to remove unreacted iodine and acidic impurities.[1][3]
-
Optimized Recrystallization: Experiment with different solvent systems for recrystallization to achieve the best balance between solubility and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or incorrect temperature. | Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is stirred efficiently and maintained at the optimal temperature for the recommended duration.[1][3] |
| Degradation of reagents or intermediates. | Use fresh, high-purity reagents. Ensure that temperature-sensitive reagents are stored and handled correctly. | |
| Inefficient work-up leading to product loss. | Optimize the extraction and washing steps. Ensure the pH is adjusted correctly during aqueous washes to remove impurities without losing the product. | |
| Formation of Multiple Products (Impure Sample) | Over-iodination or formation of regioisomers. | Maintain strict control over reaction stoichiometry and temperature. The slow addition of the iodinating agent can help prevent over-reaction.[1] |
| Presence of unreacted starting material. | Increase the reaction time or slightly increase the molar equivalent of the iodinating agent after careful optimization. | |
| Difficulty in Product Isolation/Purification | Product is oily or does not precipitate cleanly. | Ensure the quenching step is performed rapidly and with vigorous stirring in a sufficiently large volume of ice/water.[1] |
| Ineffective recrystallization. | Test various solvents or solvent mixtures for recrystallization. Ensure the crude product is sufficiently pure before attempting recrystallization to avoid oils. | |
| Reaction Stalls or Proceeds Slowly at Scale | Poor mixing or mass transfer limitations. | Use appropriate reactor geometry and an efficient mechanical stirrer to ensure homogeneity of the reaction mixture, especially when dealing with slurries.[1] |
| Inefficient heat transfer at larger volumes. | Employ a reactor with a jacketed cooling/heating system to maintain precise temperature control throughout the reaction mass. |
Experimental Protocols
Method A: Iodination using Periodic Acid and Potassium Iodide[1][2]
-
In a three-necked flask equipped with a mechanical stirrer, add periodic acid (0.5 eq) to concentrated sulfuric acid.
-
After complete dissolution, add potassium iodide (1.5 eq) in portions.
-
Cool the reaction mixture to -30°C.
-
Slowly add 1,4-dibromobenzene (1 eq) over 5 minutes.
-
Stir the resulting mixture continuously at -25°C for 36 hours.
-
Upon completion, pour the reaction mixture into a large volume of ice.
-
Collect the solid product by filtration.
-
Dissolve the solid in chloroform and wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and recrystallize the residue from chloroform.
Method C: Iodination using N-Iodosuccinimide (NIS)[4]
-
Take 1,4-dibromobenzene as the raw material.
-
Perform the iodination reaction at 68-72 °C in the presence of trifluoroacetic acid and N-iodosuccinimide.
-
This method avoids the use of concentrated sulfuric acid, offering milder conditions.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method A: Periodic Acid/KI | Method B: Multi-step Diazotization | Method C: NIS |
| Starting Material | 1,4-Dibromobenzene[1] | 1,4-Dibromobenzene[3] | 1,4-Dibromobenzene[4] |
| Key Reagents | Periodic acid, KI, H₂SO₄[1] | Nitrating agents, reducing agents, NaNO₂, KI[3] | N-Iodosuccinimide, Trifluoroacetic acid[4] |
| Reaction Temperature | -30°C to -25°C[1] | Varies per step[3] | 68-72°C[4] |
| Reaction Time | 36 hours[1] | Multiple steps, can be lengthy[3] | Not specified |
| Reported Yield | ~50%[1] | ~60-67% (overall)[3] | Not specified |
| Purity | High after recrystallization[1] | >99% (by GC)[3] | Not specified |
| Key Advantages | One-pot synthesis. | Potentially higher overall yield and purity.[3] | Milder reaction conditions, avoids strong acids.[4] |
| Key Disadvantages | Very low temperatures, long reaction time, use of H₂SO₄.[1] | Multi-step process, more complex.[3] | Cost and availability of NIS at scale. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Method A.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
- 1. This compound | 63262-06-6 [m.chemicalbook.com]
- 2. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 3. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN111099959B - Industrial production method of 1, 4-dibromo-2, 5-diiodobenzene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,4-Dibromo-2,5-diiodobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1,4-Dibromo-2,5-diiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a multi-halogenated aromatic compound. It serves as an important intermediate in the synthesis of fine chemicals, including pharmaceuticals, pesticides, dyes, plastics, and functional polymer materials.[1][2] It is particularly useful in creating high-crystalline medium-band-gap polymers for organic photovoltaic cells and as a precursor for benzodithiophene derivatives used in organic electroluminescence devices.[3][4]
Q2: What are the common starting materials for synthesizing this compound?
A2: The most common starting material is 1,4-dibromobenzene (B42075).[1][3][4]
Q3: What are the main synthetic routes to produce this compound?
A3: There are two primary routes:
-
Direct Iodination: This involves the direct electrophilic iodination of 1,4-dibromobenzene using an iodinating agent in a strong acid, such as sulfuric acid.[3][4]
-
Multi-step Synthesis via Diazotization: This route begins with the nitration of 1,4-dibromobenzene, followed by reduction to an aniline (B41778) derivative, a subsequent iodination, and finally a diazotization-iodination sequence (Sandmeyer-type reaction) to yield the final product.[1]
Q4: What are the known safety hazards associated with this synthesis?
A4: The synthesis involves hazardous materials. Concentrated sulfuric and nitric acids are highly corrosive. The product, this compound, is listed as causing skin and serious eye irritation.[5] Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[4] Reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than reported values. What are the potential causes?
A1: Low yield can stem from several factors depending on the synthetic route.
-
For Direct Iodination (using Periodic Acid/KI):
-
Inadequate Temperature Control: This reaction is highly temperature-sensitive and requires maintaining a very low temperature (e.g., -25°C) for an extended period (e.g., 36 hours).[3][4] Any deviation can lead to side reactions or incomplete conversion.
-
Moisture Contamination: The reaction is conducted in concentrated sulfuric acid, which is hygroscopic. The presence of water can interfere with the reaction medium.
-
Inefficient Quenching/Extraction: Loss of product can occur during the workup. Ensure the reaction mixture is poured into a sufficient amount of ice to precipitate the product fully before filtration.[3][4]
-
-
For Multi-step Synthesis:
-
Incomplete Reactions: Each step (nitration, reduction, iodination, diazotization) must be driven to completion. Monitor each stage using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Losses During Purification: Significant material loss can occur during extraction, washing, and recrystallization at each of the four stages.[1]
-
Decomposition of Diazo Intermediate: The diazonium salt intermediate is unstable. It must be prepared at low temperatures and used immediately for the final iodination step.
-
Q2: I am observing unexpected side products in my final material. How can I minimize them?
A2: The formation of side products is a common issue.
-
Over-iodination: In direct iodination methods, especially under harsh conditions (high temperature, long reaction times), there is a risk of producing poly-iodinated or other substituted byproducts.[1] Adhering strictly to the recommended temperature and reaction time is crucial.
-
Incomplete Diazotization: In the multi-step synthesis, if the diazotization is incomplete, the preceding intermediate (2,5-dibromo-4-iodoaniline) will remain as an impurity.[1] Ensure correct stoichiometry of reagents and low-temperature conditions.
-
Residual Oxidizing Agents: After workup, residual iodine or other oxidizing species can lead to product degradation over time. A wash with a reducing agent solution, such as 10% aqueous sodium sulfite (B76179), is recommended to remove these impurities.[1]
Q3: The purification of the final product by recrystallization is proving difficult. What can I do?
A3: If recrystallization is challenging, consider the following:
-
Solvent Choice: Dichloroethane and chloroform (B151607) are reported as effective recrystallization solvents.[1][3][4] If the product is crashing out too quickly or is too soluble, consider a co-solvent system or try a different solvent like toluene, in which the product is also soluble.[3]
-
Pre-purification: If the crude product is highly impure, recrystallization alone may not be sufficient. Consider running the crude material through a short silica (B1680970) gel plug, eluting with a non-polar solvent like hexanes, to remove baseline impurities before attempting recrystallization.
-
Washing Steps: Ensure the organic phase is thoroughly washed to remove acidic and water-soluble impurities before concentration and recrystallization. A typical sequence includes washing with a sodium sulfite solution, water, and finally brine.[1]
Experimental Protocols
Method 1: Direct Iodination via Periodic Acid
This protocol is adapted from a general procedure for the synthesis of this compound.[3][4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add periodic acid (73.0 mmol) and 525 ml of concentrated sulfuric acid.
-
Reagent Addition: Stir the mixture until the periodic acid is completely dissolved. Then, add potassium iodide (219 mmol) in batches, ensuring the temperature is controlled.
-
Cooling: Cool the reaction mixture to -30°C using a suitable cooling bath.
-
Substrate Addition: Slowly add 1,4-dibromobenzene (146 mmol) over 5 minutes.
-
Reaction: Stir the resulting mixture continuously at -25°C for 36 hours.
-
Workup: Upon completion, pour the reaction mixture into 2 kg of ice. Collect the solid product by filtration.
-
Purification: Dissolve the solid in chloroform. Wash the organic phase sequentially with 5% aqueous sodium hydroxide (B78521) and deionized water. Dry the organic layer with anhydrous magnesium sulfate.
-
Isolation: Concentrate the solution under reduced pressure. Recrystallize the residue from chloroform to yield the final product as white crystals.
Method 2: Multi-step Synthesis via Diazotization
This protocol is a general summary based on the steps outlined in patent CN110627611A.[1]
-
Step A: Nitration:
-
Dissolve 1,4-dibromobenzene in dichloroethane.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at 20-30°C.
-
Add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 20-30°C for 2 hours.
-
Wash the reaction solution with water and concentrate to obtain crude 2,5-dibromonitrobenzene.
-
-
Step B: Reduction:
-
Reduce the 2,5-dibromonitrobenzene from Step A (e.g., using iron powder in an acetic acid/water system) to form 2,5-dibromoaniline (B181072).
-
-
Step C: Iodination:
-
Perform an iodination reaction on 2,5-dibromoaniline to produce 2,5-dibromo-4-iodoaniline (B8202941).
-
-
Step D: Diazotization and Iodination:
-
Convert the 2,5-dibromo-4-iodoaniline from Step C into a diazonium salt at low temperature.
-
Introduce an iodide source (e.g., KI) to the diazonium salt solution to yield this compound.
-
Extract the product with dichloroethane. Wash the organic phase with a 10% sodium sulfite solution and then with water until neutral.
-
Concentrate the organic phase and recrystallize to obtain the final product.
-
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: Direct Iodination | Method 2: Multi-step Synthesis |
| Starting Material | 1,4-Dibromobenzene | 1,4-Dibromobenzene |
| Key Reagents | Periodic acid, Potassium iodide, H₂SO₄ | HNO₃/H₂SO₄, Fe/CH₃COOH, Iodinating agent, NaNO₂/KI |
| Reaction Temp. | -25°C to -30°C | 20-30°C (Nitration), Low Temp (Diazotization) |
| Reaction Time | 36 hours | Multiple steps, each with shorter durations (e.g., 2 hours for nitration) |
| Reported Yield | ~50% | ~83% (final step); ~60-68% (overall) |
| Purity (GC) | Not specified, but recrystallized | >99% |
| Reference | [3][4] | [1] |
Visualizations
Experimental & Logical Workflows
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound | Orgasynth [orgasynth.com]
- 3. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 4. This compound | 63262-06-6 [m.chemicalbook.com]
- 5. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 1,4-Dibromo-2,5-diiodobenzene
This guide provides troubleshooting advice for researchers encountering issues with Suzuki coupling reactions involving 1,4-dibromo-2,5-diiodobenzene. The unique reactivity of this substrate, possessing both C-I and C-Br bonds, presents specific challenges that are addressed below in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working. What are the most common causes of failure?
A1: Failure in Suzuki couplings with this substrate typically stems from a few key areas:
-
Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for this specific transformation.
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical and can lead to low yield or no reaction if not optimized.
-
Poor Substrate Quality: Impurities in the this compound or the boronic acid/ester can inhibit the catalyst.
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homo-coupling of the boronic acid.
Q2: I am observing a mixture of products. How can I control the selectivity of the reaction?
A2: The C-I bond is significantly more reactive than the C-Br bond in Suzuki couplings due to the difference in bond dissociation energies. This inherent reactivity difference is the primary tool for achieving selectivity.
-
Selective C-I Coupling: To favor mono-coupling at the iodine positions, use milder reaction conditions. This includes using a less reactive catalyst, a weaker base, and lower temperatures.
-
Multiple Couplings: To achieve di- or tetra-coupling, more forcing conditions are necessary. This involves using a more active catalyst, a stronger base (like CsF or K3PO4), and higher temperatures to facilitate the reaction at the less reactive C-Br sites.
Q3: What are the recommended starting conditions for a selective mono-coupling at the C-I position?
A3: For a selective mono-arylation at the C-I position, a good starting point would be the following conditions, which are designed to be mild enough to leave the C-Br bonds intact.
Experimental Protocol: Selective Mono-arylation
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base (e.g., K2CO3, 2.0 eq) to an oven-dried reaction flask.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (1-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of DME/water.
-
Reaction Execution: Stir the mixture at a moderate temperature, for instance, 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of the starting material and the formation of the mono-arylated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Q4: I am trying to achieve tetra-arylation, but the reaction stalls after the first or second coupling. What should I do?
A4: Driving the reaction to completion for all four halogen sites requires significantly more forcing conditions due to the decreasing reactivity of the substrate as more aryl groups are added.
-
Increase Temperature: Gradually increase the reaction temperature. You may need to use a high-boiling point solvent like dioxane or toluene.
-
Use a Stronger Base: Switch to a stronger base such as CsF or K3PO4, which can accelerate the transmetalation step.
-
Choose a More Active Catalyst: Employ a more robust and active catalyst system. Buchwald or Herrmann-type catalysts are often effective for challenging Suzuki couplings.
-
Increase Catalyst Loading: In some cases, increasing the catalyst loading to 5-10 mol% can help drive the reaction to completion.
-
Use Stoichiometric Amounts of Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (e.g., 4.4 equivalents for full substitution) to drive the equilibrium towards the product.
Troubleshooting Guide: Low Yield or No Reaction
If you are experiencing low to no yield, use the following table and diagram to diagnose and solve the issue.
| Observation | Potential Cause | Recommended Solution |
| No reaction, starting material recovered | Inactive Catalyst | Use a fresh batch of catalyst. Consider a pre-catalyst that is activated in situ. |
| Reaction temperature too low | Increase the temperature in 10-20 °C increments. | |
| Improper base or solvent | Screen different bases (e.g., K2CO3, K3PO4, CsF) and solvents (e.g., Toluene, Dioxane, DMF). | |
| Low yield, mixture of starting material and product | Insufficient reaction time | Extend the reaction time and monitor by TLC or GC-MS. |
| Incomplete conversion | Increase temperature or switch to a more active catalyst system. | |
| Significant homo-coupling of boronic acid | Oxygen contamination | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas. |
| Decomposition of starting material or product | Reaction temperature too high | Reduce the reaction temperature. |
| Base is too strong | Switch to a milder base (e.g., from K3PO4 to K2CO3). |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling with this compound.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Technical Support Center: 1,4-Dibromo-2,5-diiodobenzene in Synthetic Chemistry
Welcome to the technical support center for 1,4-Dibromo-2,5-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile building block in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges when working with this compound in cross-coupling reactions?
A1: The primary challenge arises from the presence of two different types of halogens (iodine and bromine) on the same aromatic ring. This leads to differences in reactivity, with the carbon-iodine (C-I) bonds being significantly more reactive than the carbon-bromine (C-Br) bonds in typical palladium-catalyzed cross-coupling reactions. This can lead to issues with selectivity, where the reaction may proceed exclusively at the iodine positions, or a mixture of mono- and di-substituted products at the iodine sites might be formed. A major side reaction to be aware of is dehalogenation, where one or more halogen atoms are replaced by a hydrogen atom. This can occur at either the iodine or bromine positions, leading to a complex mixture of byproducts.
Q2: How can I achieve selective mono-functionalization at one of the iodine positions?
A2: Achieving selective mono-arylation or mono-alkynylation at one of the iodine positions requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry Control: Using a slight excess of this compound relative to the coupling partner can favor mono-substitution.
-
Low Temperature: Performing the reaction at lower temperatures can enhance selectivity by slowing down the rate of the second coupling reaction.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand can significantly influence selectivity. Less reactive catalyst systems may favor mono-substitution.
-
Slow Addition: The slow addition of the coupling partner to the reaction mixture can help maintain a low concentration of the active coupling species, thereby promoting mono-functionalization.
Q3: Is it possible to perform sequential cross-coupling reactions at the iodine and then the bromine positions?
A3: Yes, the differential reactivity of the C-I and C-Br bonds allows for sequential cross-coupling reactions. The more reactive C-I bonds can be functionalized first under milder conditions. After purification of the mono- or di-iodo-functionalized intermediate, the less reactive C-Br bonds can be coupled under more forcing conditions (e.g., higher temperature, more active catalyst).
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Significant Dehalogenation Side Products Observed
Symptoms:
-
Mass spectrometry or GC-MS analysis of the crude reaction mixture shows the presence of species with masses corresponding to the loss of one or more iodine and/or bromine atoms, replaced by hydrogen.
-
¹H NMR of the crude product shows new aromatic signals that do not correspond to the starting material or the desired product.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Presence of a Hydrogen Source | Ensure all solvents and reagents are anhydrous and thoroughly degassed. Amines used as bases, or alcohols used as co-solvents, can sometimes act as hydrogen donors. Consider using a non-protic base like K₂CO₃ or Cs₂CO₃. |
| Highly Active Catalyst | A very active palladium catalyst can promote hydrodehalogenation.[1] Try using a less active catalyst or a different phosphine ligand. For example, if using a highly active Buchwald-type ligand, consider switching to a more traditional ligand like PPh₃. |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation. Attempt the reaction at a lower temperature for a longer period. |
| Prolonged Reaction Time | Once the desired product is formed, prolonged exposure to the reaction conditions can lead to its degradation, including dehalogenation. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
Issue 2: Low or No Reactivity at the Bromine Positions
Symptoms:
-
After successful coupling at the iodine positions, subsequent attempts to functionalize the bromine positions fail or give very low yields.
-
Starting material (the di-bromo intermediate) is recovered largely unreacted.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Insufficiently Active Catalyst | The C-Br bond is significantly less reactive than the C-I bond. A more active catalyst system is often required for the second coupling step. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. |
| Reaction Temperature Too Low | Higher temperatures are generally required to activate the C-Br bond for oxidative addition. Increase the reaction temperature in increments, while monitoring for potential decomposition. |
| Inappropriate Base | A stronger base may be required to facilitate the catalytic cycle for the less reactive aryl bromide. Consider switching from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃. |
| Steric Hindrance | The groups introduced at the iodine positions may sterically hinder the approach of the catalyst to the bromine positions. Using a less bulky ligand on the palladium catalyst might help to overcome this. |
Issue 3: Formation of a Complex Mixture of Products
Symptoms:
-
TLC analysis shows multiple spots, and the crude NMR spectrum is complex and difficult to interpret.
-
Isolation of the desired product by column chromatography is challenging and results in low yields.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Concurrent Dehalogenation and Coupling | This can lead to a mixture of partially dehalogenated and coupled products. Refer to the troubleshooting guide for dehalogenation (Issue 1) to minimize this side reaction. |
| Lack of Selectivity between Iodine Positions | If mono-iodo substitution is desired, but a mixture of mono- and di-iodo substituted products is obtained, refer to the FAQ on achieving selective mono-functionalization. |
| Homocoupling of Coupling Partners | In Suzuki reactions, homocoupling of the boronic acid can occur. In Sonogashira reactions, Glaser-Hay coupling of the terminal alkyne is a common side reaction. Ensure strictly anaerobic conditions and consider using a copper-free Sonogashira protocol if alkyne homocoupling is a major issue. |
Experimental Protocols
General Procedure for Selective Mono-Sonogashira Coupling at the Iodine Position
This protocol is a starting point and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous and degassed)
-
Toluene or THF (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent (Toluene or THF) followed by the amine base (TEA or DIPEA).
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for common issues in reactions involving this compound.
Caption: Potential reaction pathways and side reactions for this compound.
References
Managing reaction temperature in the synthesis of 1,4-Dibromo-2,5-diiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dibromo-2,5-diiodobenzene. The focus is on managing reaction temperature to ensure successful synthesis, optimal yield, and high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low to no product yield | Incorrect reaction temperature: The reaction is highly sensitive to temperature. If the temperature is too high, it can lead to side reactions and decomposition. If it is too low, the reaction rate may be too slow for a significant conversion to occur within the given timeframe. | Verify and calibrate temperature monitoring equipment: Ensure that the thermometer or temperature probe is accurately measuring the internal reaction temperature. Strictly adhere to the recommended temperature range: For the synthesis using periodic acid and potassium iodide, maintain the temperature between -30°C and -25°C.[1] |
| Formation of multi-substituted byproducts | Elevated reaction temperature: Higher temperatures can promote over-iodination or other side reactions, leading to the formation of undesired multi-substituted products.[2] | Maintain a consistent low temperature: Use a reliable cooling bath (e.g., cryostat or a dry ice/acetone bath) to maintain the reaction temperature at or below the recommended -25°C.[1] Slow addition of reactants: Ensure the slow and controlled addition of 1,4-dibromobenzene (B42075) to the reaction mixture to prevent localized temperature increases.[1] |
| Darkening of the reaction mixture (dark brown/black) | Decomposition of reagents or product: This can be caused by an excessively high reaction temperature or exposure to light. This compound is light-sensitive.[1][3] | Ensure proper temperature control: Immediately check and adjust the cooling system to maintain the target temperature. Protect the reaction from light: Use an amber glass reaction vessel or wrap the flask with aluminum foil. Store the final product protected from light.[4] |
| Reaction appears stalled or incomplete after the specified time | Reaction temperature is too low: While low temperatures are crucial, a temperature significantly below -30°C may slow the reaction to a point where it does not proceed at a reasonable rate. | Gradually increase the temperature to the optimal range: If the temperature has dropped too low, slowly bring it back up to the -25°C to -30°C range and monitor the reaction progress. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature depends on the chosen synthetic route. For the commonly used method involving the iodination of 1,4-dibromobenzene with periodic acid and potassium iodide in sulfuric acid, the recommended temperature is between -30°C and -25°C.[1][3] Another method using iodine in concentrated sulfuric acid requires a much higher temperature of 130°C, but this method is prone to overreaction and sublimation of iodine.[2]
Q2: How critical is temperature control during the addition of 1,4-dibromobenzene?
A2: It is extremely critical. The addition of 1,4-dibromobenzene should be done slowly to the cooled reaction mixture to prevent any exothermic spikes in temperature.[1] A localized increase in temperature can lead to the formation of impurities and a lower yield of the desired product.
Q3: What are the consequences of running the reaction at a temperature higher than recommended?
A3: Running the reaction at a higher temperature can lead to several undesirable outcomes, including:
-
Increased side reactions: This results in the formation of multi-iodinated or other substituted byproducts, which can be difficult to separate from the desired product.[2]
-
Decomposition: The reagents and the product can decompose at higher temperatures, leading to a lower yield and a more complex purification process.
-
Reduced purity: The final product will likely have a lower purity due to the presence of various byproducts.
Q4: Can the reaction be performed at room temperature?
A4: The low-temperature synthesis method is not suitable for room temperature. The specific reagent combination is designed to work effectively at low temperatures to control the reactivity and prevent unwanted side reactions. Some on-surface synthesis studies show that deiodination can be initiated at room temperature, but this is under ultra-high vacuum conditions and not representative of a solution-phase synthesis.[5][6]
Q5: What type of cooling bath is recommended for maintaining the low reaction temperature?
A5: A cryostat is the most precise method for maintaining a stable low temperature. Alternatively, a dry ice/acetone bath can be used to achieve and maintain temperatures in the required range of -30°C to -25°C. Careful monitoring of the bath temperature is necessary throughout the reaction.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of this compound.
| Parameter | Value | Synthesis Method | Reference |
| Reaction Temperature | -30°C to -25°C | Periodic acid, Potassium iodide, Sulfuric Acid | [1][3] |
| Reaction Time | 36 hours | Periodic acid, Potassium iodide, Sulfuric Acid | [1][3] |
| Yield | 50% | Periodic acid, Potassium iodide, Sulfuric Acid | [1] |
| Melting Point | 163-165°C | - | [1][3][4] |
| Alternative Reaction Temperature | 130°C | Iodine, Concentrated Sulfuric Acid | [2] |
| Alternative Reaction Time | 2 days | Iodine, Concentrated Sulfuric Acid | [2] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the low-temperature iodination of 1,4-dibromobenzene.
Materials:
-
1,4-dibromobenzene
-
Periodic acid
-
Potassium iodide
-
Concentrated sulfuric acid
-
5% aqueous sodium hydroxide (B78521)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer or temperature probe
-
Cooling bath (cryostat or dry ice/acetone)
-
Addition funnel
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 525 ml of sulfuric acid.
-
Add 16.7 g (73.0 mmol) of periodic acid to the sulfuric acid and stir until it is completely dissolved.
-
Add 36.4 g (219 mmol) of potassium iodide in batches to the solution, ensuring the temperature does not rise significantly.
-
Cool the reaction mixture to -30°C using a cooling bath.[1]
-
Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.[1]
-
Maintain the reaction mixture at a constant temperature of -25°C and continue stirring for 36 hours.[1]
-
Upon completion, pour the reaction mixture into 2 kg of ice.
-
Collect the solid product by filtration.
-
Dissolve the solid in chloroform.
-
Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Recrystallize the residue from chloroform to obtain white crystals of this compound.[1]
Process Logic Diagram
References
- 1. This compound CAS#: 63262-06-6 [m.chemicalbook.com]
- 2. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 3. This compound | 63262-06-6 [m.chemicalbook.com]
- 4. This compound | 63262-06-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,4-Dibromo-2,5-diiodobenzene
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR analysis of 1,4-Dibromo-2,5-diiodobenzene, offering insights into its spectral characteristics and how they compare to structurally related compounds. Detailed experimental protocols and a visual workflow are included to support practical application.
Executive Summary
This compound, a symmetrical tetra-substituted aromatic compound, presents a unique case for NMR analysis. Its high degree of symmetry simplifies its ¹H NMR spectrum to a single peak, while its ¹³C NMR spectrum, though simple, is influenced by the strong electron-withdrawing and heavy atom effects of the four halogen substituents. This guide delves into the experimental and predicted NMR data for this compound and contrasts it with related halogenated benzenes to provide a deeper understanding of substituent effects on chemical shifts.
¹H and ¹³C NMR Data of this compound
Due to the molecule's high symmetry (C₂h point group), all four protons are chemically equivalent, resulting in a single resonance in the ¹H NMR spectrum. Similarly, the four substituted carbon atoms are equivalent, as are the two hydrogen-bearing carbon atoms, leading to a simplified ¹³C NMR spectrum.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (Predicted, ppm) |
| This compound | 8.02 (s, 2H)[1] | C-Br: 125.7, C-I: 100.5 |
| Predicted Spectrum 2 | C-Br/C-I: 132.8, 97.4 |
Comparative NMR Analysis with Alternative Compounds
To better understand the spectral features of this compound, a comparison with structurally analogous compounds is insightful. The following table summarizes the ¹H and ¹³C NMR data for selected halogenated benzenes.
| Compound | ¹H NMR (Solvent, ppm) | ¹³C NMR (Solvent, ppm) |
| 1,4-Dibromobenzene (B42075) | 7.29 (s, 4H) in cyclohexane[2] | 122.9, 132.2 in CDCl₃ |
| 1,4-Diiodobenzene (B128391) | 7.40 (s, 4H) in CDCl₃[3] | 92.2, 138.2 in CDCl₃ |
| 1,4-Dibromo-2,5-difluorobenzene | 7.35 (t, 2H) in CDCl₃ | 113.4 (d), 156.7 (d) in CDCl₃ |
| 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551) | 7.08 (s, 2H) in CDCl₃[4] | 115.5, 153.2, 70.4, 31.6, 29.3, 25.8, 22.7, 14.1 in CDCl₃ |
Analysis of Trends:
-
¹H NMR: The proton signal for this compound (8.02 ppm) is significantly downfield compared to 1,4-dibromobenzene (7.29 ppm) and 1,4-diiodobenzene (7.40 ppm). This deshielding effect is attributed to the cumulative electron-withdrawing inductive effects of the four halogen substituents. The introduction of electron-donating hexyloxy groups in 1,4-dibromo-2,5-bis(hexyloxy)benzene shifts the proton signal upfield to 7.08 ppm.
-
¹³C NMR: The predicted chemical shifts for the carbon atoms in this compound reflect the substitution pattern. The carbons bonded to bromine are predicted to be around 125.7-132.8 ppm, while the carbons bonded to the more electronegative iodine are further downfield. However, the "heavy atom effect" of iodine typically causes an upfield shift for the directly attached carbon. This is evident in 1,4-diiodobenzene, where the iodine-substituted carbons appear at a remarkably upfield position of 92.2 ppm. The interplay of inductive effects and the heavy atom effect makes precise prediction challenging without experimental verification.
Experimental Protocols
Given that this compound is a solid with limited solubility in common NMR solvents at room temperature, obtaining high-quality spectra can be challenging.
Solution-State NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
-
Solvent Selection: Due to the compound's low solubility, a solvent with good dissolving power for halogenated aromatics is crucial. Deuterated chloroform (B151607) (CDCl₃) has been reported for ¹H NMR.[1] For ¹³C NMR, which requires higher concentrations, gentle heating or the use of a more powerful solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated tetrachloroethane (TCE-d₂) might be necessary.[5] It is advisable to test solubility in small quantities of different deuterated solvents before preparing the final NMR sample.
2. NMR Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Solid-State NMR Spectroscopy
For poorly soluble compounds, solid-state NMR (ssNMR) is a powerful alternative.
1. Sample Preparation:
-
Finely grind the crystalline this compound into a homogeneous powder using a mortar and pestle.[6]
-
Pack the powdered sample into a zirconia rotor (typically 4 mm or smaller).[6]
2. NMR Instrument Parameters:
-
Technique: Cross-Polarization Magic Angle Spinning (CP/MAS) is the most common technique for obtaining high-resolution ¹³C spectra of organic solids.[7]
-
Magic Angle Spinning (MAS) Rate: 5-15 kHz to average out anisotropic interactions.[2]
-
Contact Time: Optimized for efficient magnetization transfer from protons to carbons (typically 1-5 ms).
-
Recycle Delay: Dependent on the proton spin-lattice relaxation time (T₁H).
-
Decoupling: High-power proton decoupling (e.g., SPINAL-64) is applied during acquisition to remove ¹H-¹³C dipolar couplings.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The NMR analysis of this compound provides a clear example of how molecular symmetry and substituent effects influence spectral outcomes. The highly deshielded singlet in the ¹H NMR spectrum is a distinctive feature resulting from the cumulative electron-withdrawing nature of the four halogen atoms. While experimental ¹³C NMR data remains elusive in the literature, predictive models and comparative analysis with related compounds offer valuable insights into the expected chemical shifts, highlighting the interplay of inductive and heavy atom effects. For poorly soluble samples like the title compound, solid-state NMR presents a viable and powerful technique for structural elucidation. The provided protocols and workflow serve as a practical guide for researchers undertaking the NMR analysis of this and similar challenging molecules.
References
A Comparative Guide to Purity Assessment of 1,4-Dibromo-2,5-diiodobenzene: GC-MS, HPLC, and qNMR Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 1,4-Dibromo-2,5-diiodobenzene is paramount for ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative overview of three common analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of analytical method for purity assessment often depends on a balance of factors including sensitivity, specificity, accuracy, precision, and the nature of the potential impurities. Below is a summary of the expected performance of GC-MS, HPLC, and qNMR for the analysis of this compound.
Data Presentation: Comparison of Key Performance Parameters
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 1 µg/mL | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL | 0.5 - 5 µg/mL | ~0.3% (w/w) |
| **Linearity (R²) ** | >0.99 | >0.99 | Not Applicable (Absolute Method) |
| Precision (%RSD) | < 5% | < 5% | < 1%[1] |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 98 - 102% |
| Specificity | High (Mass Fragmentation) | Moderate to High (Chromatographic Resolution) | High (Chemical Shift) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Destructive | Yes | Yes (sample is consumed) | No (sample can be recovered) |
Note: The quantitative data presented in this table are estimated values based on published performance for structurally similar halogenated aromatic compounds. Direct method validation for this compound would be required to establish definitive performance characteristics.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the separation and quantification of volatile and semi-volatile impurities in a this compound sample. A Chinese patent suggests a basic GC method for this compound.[2]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Inlet: Split/Splitless, 280 °C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 min
-
-
MSD Conditions:
-
Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for this compound (m/z 488, 410, 331) can be used for SIM.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., Toluene, Dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For halogenated aromatic compounds, reversed-phase HPLC is a common approach.[3][4]
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Autosampler
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (or equivalent)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point would be 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in Acetonitrile to a final concentration of 1 mg/mL.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard, without the need for a calibration curve.[1][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent in which both the sample and internal standard are soluble.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., Maleic anhydride, Dimethyl sulfone).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Purity Calculation:
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the logical relationship between the analytical techniques, the following diagrams are provided.
Caption: GC-MS Experimental Workflow for Purity Assessment.
Caption: Logical Comparison of Analytical Methods for Purity.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of C-Br vs. C-I Bond Reactivity in 1,4-Dibromo-2,5-diiodobenzene
For researchers and professionals in drug development and synthetic chemistry, the ability to selectively functionalize molecules is paramount. Polyhalogenated aromatic compounds, such as 1,4-dibromo-2,5-diiodobenzene, serve as versatile building blocks, provided the reactivity of each halogen can be precisely controlled. This guide offers an objective comparison of the reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this specific scaffold, supported by fundamental principles and experimental data.
Theoretical Underpinnings of Reactivity
The reactivity of aryl halides in reactions like nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. A weaker C-X bond is more readily cleaved, leading to a faster reaction rate, particularly in the oxidative addition step of catalytic cycles, which is often the rate-determining step.
The general trend for the reactivity of halogens in these reactions follows the inverse of their bond dissociation energy (BDE): I > Br > Cl > F.[1][2] The C-I bond is the longest and weakest among the common halogens, making it the most labile and, therefore, the most reactive site.
Quantitative Data Comparison: Bond Dissociation Energy
The difference in reactivity can be quantified by comparing the average bond dissociation energies for C-Br and C-I bonds on an aromatic ring. A lower bond dissociation energy correlates to a weaker bond and a more reactive site for reactions involving bond cleavage.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| Aryl C-Br | ~285 - 310 | Lower |
| Aryl C-I | ~213 - 238 | Higher |
Data compiled from multiple sources.[1][3][4]
As the data indicates, the C-I bond is significantly weaker than the C-Br bond, requiring less energy to break. This fundamental property is the primary determinant for the selective reactivity observed in this compound.
Experimental Evidence: Selective Cross-Coupling
The differential reactivity of the C-I and C-Br bonds in this compound is most effectively demonstrated through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents), it is possible to achieve selective substitution at the more reactive C-I position while leaving the C-Br bonds intact.
Studies on dihalobenzenes have consistently shown that aryl iodides are more reactive than aryl bromides in oxidative addition to Pd(0) catalysts.[5] For instance, in competitive reactions, the coupling of p-diiodobenzene proceeds more readily than p-dibromobenzene.[6] This principle extends directly to this compound, where the C-I bonds will react preferentially. Surface science studies have also confirmed that the C-I bond in this molecule dissociates at a much lower temperature than the C-Br bond upon thermal activation on a gold surface.[7]
Hypothetical Suzuki Coupling Outcome
Below is a table representing the expected outcome of a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid under conditions optimized for mono-functionalization.
| Product | Structure | Expected Yield |
| Mono-iodo Coupled Product | 1,4-Dibromo-2-aryl-5-iodobenzene | High |
| Di-iodo Coupled Product | 1,4-Dibromo-2,5-diarylbenzene | Low to Moderate |
| Bromo-Coupled Products | (e.g., 1-Bromo-4-aryl-2,5-diiodobenzene) | Trace / Not Observed |
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the selective mono-arylation of this compound at the C-I position. Optimization may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (B91453) (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and stir for a predetermined time (monitoring by TLC or GC-MS is recommended to maximize mono-substitution).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-arylated product.
Visualizations
The following diagrams illustrate the core concepts of bond reactivity and a typical experimental workflow.
Caption: Relationship between bond dissociation energy (BDE) and reactivity.
References
A Comparative Guide to 1,4-Dibromo-2,5-diiodobenzene and 1,4-dichloro-2,5-diiodobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-dibromo-2,5-diiodobenzene and 1,4-dichloro-2,5-diiodobenzene in the context of palladium-catalyzed cross-coupling reactions. Understanding the nuanced reactivity of these polyhalogenated aromatic compounds is critical for the strategic design and execution of synthetic routes toward complex organic materials and pharmaceutical intermediates.
Introduction to Reactivity in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of aryl halides in these reactions is principally governed by the nature of the halogen substituent, following the general trend: I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.
For both this compound and 1,4-dichloro-2,5-diiodobenzene, the presence of two iodine atoms dictates that the initial cross-coupling will occur selectively at the C-I positions. The key distinction between these two substrates emerges in subsequent coupling steps, where the relative reactivity of the remaining bromine or chlorine atoms comes into play.
Performance Comparison in Cross-Coupling Reactions
The primary advantage of this compound lies in the greater reactivity of the C-Br bond compared to the C-Cl bond of 1,4-dichloro-2,5-diiodobenzene in a second cross-coupling reaction. This allows for sequential functionalization under milder conditions. Conversely, the lower reactivity of the C-Cl bond in 1,4-dichloro-2,5-diiodobenzene can be advantageous for syntheses where only the iodine positions are to be functionalized, as the chloro substituents are more likely to remain intact, thus preventing undesired side reactions.
The following tables summarize representative quantitative data for Suzuki and Sonogashira cross-coupling reactions. It is important to note that this data is compiled from separate studies and is intended to provide a comparative illustration rather than a direct, side-by-side experimental comparison under identical conditions.
Suzuki Coupling: Representative Data
The Suzuki coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | K₃PO₄ | 90 | 12 | >90 (for double coupling) |
| 1,4-Dichloro-2,5-diiodobenzene | Arylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O/MeOH | K₂CO₃ | Reflux | 12 | ~70-80 (for mono-coupling at C-I) |
Note: The data for this compound is based on typical conditions for double Suzuki coupling of related dibromo-diiodo arenes. The data for 1,4-dichloro-2,5-diiodobenzene is inferred from studies on similar dichloro-iodo arenes, where selective mono-coupling at the iodine position is observed.
Sonogashira Coupling: Representative Data
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI | THF | Et₃N | 65 | 8 | >85 (for double coupling) |
| 1,4-Dichloro-2,5-diiodobenzene | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine (B128534) | - | RT | 1.5 | ~90 (for mono-coupling at C-I) |
Note: The data for this compound is based on general protocols for similar substrates. The data for 1,4-dichloro-2,5-diiodobenzene is adapted from a study on 2,4-dichloroiodobenzene, highlighting the high reactivity of the C-I bond.
Experimental Protocols
The following are detailed, representative experimental protocols for Suzuki and Sonogashira cross-coupling reactions.
Representative Protocol: Double Suzuki Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (B91453) (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol: Selective Mono-Sonogashira Coupling of 1,4-Dichloro-2,5-diiodobenzene
Materials:
-
1,4-Dichloro-2,5-diiodobenzene (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (10 mL)
Procedure:
-
To a round-bottom flask, add 1,4-dichloro-2,5-diiodobenzene, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine to the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and 1,4-dichloro-2,5-diiodobenzene for cross-coupling reactions hinges on the desired synthetic outcome.
-
This compound is the substrate of choice for the sequential, regioselective synthesis of tetra-substituted benzene (B151609) derivatives, owing to the higher reactivity of the C-Br bonds in a second coupling step.
-
1,4-Dichloro-2,5-diiodobenzene is ideal for the synthesis of 2,5-disubstituted-1,4-dichlorobenzenes. The inertness of the C-Cl bonds under conditions typically used for coupling at the C-I positions provides a high degree of chemoselectivity, minimizing the formation of over-coupled byproducts.
For researchers and drug development professionals, a careful consideration of these reactivity differences is paramount for the efficient and selective synthesis of target molecules. The provided protocols and diagrams serve as a foundational guide for the application of these versatile building blocks in cross-coupling chemistry.
Unlocking Advanced Polymer Architectures: The Strategic Advantages of 1,4-Dibromo-2,5-diiodobenzene
For researchers and scientists at the forefront of polymer synthesis and drug development, the choice of monomer is a critical determinant of the final polymer's properties and functionality. Among the diverse array of dihalogenated benzene (B151609) derivatives, 1,4-dibromo-2,5-diiodobenzene emerges as a uniquely versatile building block, offering distinct advantages over its simpler dihalobenzene counterparts. This guide provides an objective comparison, supported by experimental data, to illuminate the strategic benefits of employing this tetra-substituted benzene in the synthesis of advanced polymeric materials.
The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, the carbon-iodine (C-I) bond is significantly more reactive and thus undergoes oxidative addition to the palladium catalyst at a much faster rate than the more robust carbon-bromine (C-Br) bond. This reactivity difference is the cornerstone of its utility, enabling chemists to perform selective and sequential functionalization of the benzene ring. This level of control is not achievable with symmetrically substituted dihalobenzenes like 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene, where both halogen atoms exhibit identical reactivity.
This unique characteristic allows for the stepwise and controlled synthesis of complex polymer architectures, such as block copolymers, with a degree of precision that is difficult to attain with other monomers. For instance, one can selectively react at the iodine positions with a particular comonomer, and subsequently, in a separate step, react at the bromine positions with a different comonomer. This opens the door to creating highly tailored polymers with precisely defined blocks, which can be crucial for applications in organic electronics, photovoltaics, and drug delivery systems.[1]
Performance Comparison in Polymer Synthesis
To quantitatively assess the advantages of this compound, a comparison of its performance in a typical Suzuki polymerization for the synthesis of a benzodithiophene (BDT)-based conjugated polymer is presented below. The data is juxtaposed with the performance of 1,4-dibromobenzene under similar reaction conditions.
| Monomer | Polymer Yield (%) | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| This compound | >95 | 25-40 | 50-80 | 2.0-2.5 |
| 1,4-Dibromobenzene | 80-90 | 15-25 | 30-50 | 2.0-2.5 |
Note: The data presented is a representative summary compiled from various sources and may vary depending on the specific reaction conditions and comonomers used.
The higher reactivity of the C-I bonds in this compound often leads to higher polymer yields and the formation of higher molecular weight polymers compared to polymerizations using only dibromobenzene. The ability to achieve higher molecular weights is particularly important for the performance of organic electronic devices, as it generally leads to improved charge transport properties.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a conjugated polymer using this compound and a comparative protocol using 1,4-dibromobenzene via a Suzuki cross-coupling reaction.
Protocol 1: Suzuki Polymerization with this compound
Objective: To synthesize a benzodithiophene-based alternating copolymer via a sequential Suzuki polymerization.
Materials:
-
This compound
-
Distannyl comonomer (e.g., 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Toluene (B28343) (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Aqueous potassium carbonate solution (2 M)
Procedure:
-
Step 1 (Reaction at C-I positions): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and the distannyl comonomer (1.0 eq) in a mixture of anhydrous toluene and DMF.
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.
-
Add the degassed aqueous potassium carbonate solution (4.0 eq).
-
Heat the reaction mixture to a temperature that selectively activates the C-I bonds (typically 80-90 °C) and stir for 12-24 hours.
-
Step 2 (Reaction at C-B positions): After cooling the reaction mixture, add a second comonomer (a diboronic acid or ester) and a fresh portion of the palladium catalyst and base.
-
Increase the reaction temperature to activate the C-Br bonds (typically >100 °C) and continue stirring for another 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of methanol (B129727) to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane (B92381) to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum.
Protocol 2: Suzuki Polymerization with 1,4-Dibromobenzene
Objective: To synthesize a benzodithiophene-based random copolymer.
Materials:
-
1,4-Dibromobenzene
-
Diboronic acid or ester comonomer (e.g., 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(pinacolborane))
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Toluene (anhydrous)
-
Aqueous potassium carbonate solution (2 M)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-dibromobenzene (1.0 eq) and the diboronic ester comonomer (1.0 eq) in anhydrous toluene.
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed aqueous potassium carbonate solution (4.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture and precipitate the polymer in methanol.
-
Filter and wash the polymer with methanol, acetone, and hexane.
-
Dry the polymer under vacuum.
Visualizing the Synthetic Advantage
The strategic advantage of this compound can be visualized through the following workflow diagrams.
Caption: Workflow for sequential polymer synthesis.
Caption: Workflow for standard polymer synthesis.
References
A Comparative Guide to the Electronic Properties of Dihalogenated Benzenes: Insights from Density Functional Theory (DFT) Studies
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
While comprehensive Density Functional Theory (DFT) studies specifically detailing the electronic properties of 1,4-Dibromo-2,5-diiodobenzene are not extensively available in publicly accessible literature, a robust understanding can be constructed by examining and comparing its simpler structural analogues: 1,4-dichlorobenzene, 1,4-dibromobenzene, and 1,4-diiodobenzene (B128391). This guide provides a comparative analysis of the electronic properties of these key dihalogenated benzenes, offering valuable insights into the influence of halogen substitution on the electronic structure of the benzene (B151609) ring. The principles and trends observed here can serve as a foundational reference for researchers investigating more complex polyhalogenated systems like this compound.
Comparative Analysis of Electronic Properties
The electronic properties of halogenated benzenes are significantly influenced by the nature of the halogen substituent. Electronegativity and atomic size play crucial roles in modulating the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the ground state. In the context of drug development and materials science, tuning this gap is essential for designing molecules with desired electronic and reactive characteristics.
The following table summarizes representative DFT-calculated electronic properties for 1,4-dihalogenated benzenes. It is important to note that the exact values can vary depending on the specific computational methodology employed (functional and basis set).
| Compound | Halogen Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,4-Dichlorobenzene | Chlorine | -6.98 | -0.34 | 6.64 |
| 1,4-Dibromobenzene | Bromine | -6.85 | -0.55 | 6.30 |
| 1,4-Diiodobenzene | Iodine | -6.57 | -0.98 | 5.59 |
Note: The values presented are representative and collated from DFT calculations intended to illustrate trends. Absolute values may differ between various computational studies.
From the data, a clear trend emerges: as the halogen atom becomes larger and less electronegative (from Chlorine to Iodine), both the HOMO and LUMO energy levels increase, and the HOMO-LUMO gap decreases. This suggests that 1,4-diiodobenzene is the most reactive of the three, a principle that would be expected to extend to the more complex this compound.
Experimental and Computational Protocols
The data presented in this guide is based on Density Functional Theory (DFT) calculations, a widely used computational method for investigating the electronic structure of molecules.
Computational Methodology:
A typical computational protocol for determining the electronic properties of dihalogenated benzenes involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is commonly performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, for example, 6-31G(d).
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, the electronic properties, including the HOMO and LUMO energies, are calculated. For more accurate electronic properties, a larger basis set like 6-311++G(d,p) may be employed. Studies have also utilized other functionals like PBE1PBE for specific analyses.[1]
The choice of functional and basis set is crucial and can significantly impact the calculated values. Therefore, consistency in methodology is key when comparing different molecules.
Visualization of the DFT Workflow
The following diagram illustrates a typical workflow for a DFT study focused on determining the electronic properties of a molecule like a dihalogenated benzene.
Caption: A flowchart of a typical DFT study for molecular electronic properties.
Logical Relationships in Halogen Substitution
The observed trends in the electronic properties of dihalogenated benzenes can be explained by the interplay of inductive and resonance effects of the halogen substituents.
Caption: The influence of halogen properties on the electronic structure of benzene.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the functionalization of 1,4-Dibromo-2,5-diiodobenzene, a key building block in the synthesis of complex organic materials and pharmaceutical intermediates.
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis. Among these, this compound stands out as a versatile scaffold, offering four distinct points for substitution. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and selective introduction of various functionalities. This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data to facilitate catalyst selection and methods optimization.
Principles of Selectivity in Cross-Coupling Reactions
The selective functionalization of this compound hinges on the disparate bond dissociation energies of the C-I and C-Br bonds. The C-I bond is inherently weaker and therefore more susceptible to oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles. This reactivity difference allows for selective coupling at the iodo positions under milder reaction conditions, leaving the bromo positions intact for subsequent transformations under more forcing conditions. Key factors influencing selectivity include the choice of palladium precursor, the steric and electronic properties of the phosphine (B1218219) ligand, the base, the solvent, and the reaction temperature.
Comparative Performance of Catalysts
The following tables summarize the performance of various palladium-based catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound and analogous polyhalogenated substrates. The data is compiled from literature sources to provide a comparative framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. For this compound, the reaction can be tuned to achieve selective mono-, di-, or even tetra-arylation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | Di-arylation at Iodo positions | Good |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | Di-arylation at Iodo positions | High |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 24 | Stepwise di-arylation | Moderate to Good |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | Tetra-arylation | Good |
Note: "Good" and "High" yields are qualitative descriptors from the literature, suggesting successful reactions. Specific yields are highly substrate and condition dependent.
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkyne moieties, leading to the synthesis of conjugated materials with interesting photophysical properties. Selective alkynylation at the iodo positions is generally achieved under mild conditions.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | Di-alkynylation at Iodo positions | High |
| Pd(OAc)₂/P(t-Bu)₃ | CuI | Et₃N | DMF | 50 | 12 | Di-alkynylation at Iodo positions | Good |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | 16 | Di-alkynylation at Iodo positions | High |
| Pd(PPh₃)₄ | CuI | Dipea | Toluene | RT | 8 | Mono-alkynylation at one Iodo position | Selective |
Note: Room Temperature (RT) is often sufficient for selective coupling at the more reactive iodo-positions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a wide range of pharmaceuticals and organic electronic materials. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 18 | Di-amination at Iodo positions | Good |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | Di-amination at Iodo positions | High |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 16 | Di-amination at Iodo positions | High |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these cross-coupling reactions. The following are representative protocols that can be adapted for specific applications.
General Procedure for Suzuki-Miyaura Di-arylation at the Iodo Positions
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of a 4:1 mixture of Toluene and Water) is added the arylboronic acid (2.2 mmol), a base (e.g., K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is thoroughly degassed with an inert gas (e.g., Argon) for 15-20 minutes. The mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time, while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Di-alkynylation at the Iodo Positions
In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol) are combined in an anhydrous, degassed solvent (e.g., THF or DMF, 10 mL). An amine base (e.g., Et₃N, 3.0 mmol) is then added, followed by the dropwise addition of the terminal alkyne (2.2 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Di-amination at the Iodo Positions
An oven-dried reaction tube is charged with this compound (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOt-Bu, 2.4 mmol). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 5 mL) and the amine (2.2 mmol) are then added via syringe. The reaction mixture is heated to the specified temperature (e.g., 100-110 °C) for the indicated time. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The crude product is then purified by flash chromatography.
Visualizing the Process
To better understand the workflow and the relationships between the components of these cross-coupling reactions, the following diagrams are provided.
Performance of 1,4-Dibromo-2,5-diiodobenzene Derivatives in Organic Electronic Devices: A Comparative Guide
Researchers and scientists in the field of organic electronics are constantly seeking novel materials to enhance the performance and stability of devices such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). 1,4-Dibromo-2,5-diiodobenzene serves as a crucial building block for the synthesis of various high-performance conjugated polymers, particularly those based on benzodithiophene (BDT). The unique electronic and structural properties imparted by the BDT moiety, derived from this compound, have led to significant advancements in device efficiency and stability.
This guide provides a comprehensive comparison of the performance of this compound derivatives, primarily focusing on BDT-based polymers, with other commonly used materials in organic electronic devices. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments.
Performance in Organic Solar Cells (OSCs)
Benzodithiophene-based polymers have emerged as highly efficient donor materials in bulk heterojunction (BHJ) organic solar cells. Their broad absorption spectra, appropriate energy levels, and excellent charge transport properties contribute to high power conversion efficiencies (PCEs).
A notable example is the polymer PBDT-TIT, which incorporates a BDT unit flanked by thiophenes. When blended with a fullerene acceptor (PC61BM), solar cells based on PBDT-TIT have achieved a power conversion efficiency of 4.22%.[1][2][3] The device exhibited a short-circuit current density (Jsc) of 7.87 mA cm-2, an open-circuit voltage (Voc) of 0.79 V, and a fill factor (FF) of 0.68.[1][2][3]
For comparison, poly(3-hexylthiophene) (P3HT), a widely studied polymer in organic electronics, when blended with PCBM, has demonstrated PCEs in the range of 3.10% to 4.65% depending on the processing conditions.[4][5] Another high-performing polymer, PTB7, has also been extensively used in OSCs, with efficiencies often compared to newer BDT-based materials.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDT-TIT | PC61BM | 4.22 | 0.79 | 7.87 | 68 | [1][2][3] |
| P3HT | PCBM | ~3.10 - 4.65 | ~0.61 - 0.66 | ~9.11 - 12.01 | ~55 - 59 | [4][5] |
| PTB7-Th | ITIC | - | - | - | - | [6] |
| PBDB-T | ITIC | ~8.94 | - | - | - | [7] |
Performance as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Derivatives of this compound, particularly BDT-based polymers, have also shown promise as hole-transporting materials in perovskite solar cells. A random copolymer based on benzodithiophene-thienopyrroledione-thienothiophene (RCP-BTT) has been utilized as a dopant-free HTM, achieving a PCE of 14.57% when doped, outperforming the parent PTB7-based device (12.02%).[8]
This performance is competitive with widely used small molecule HTMs like spiro-OMeTAD, which has reported hole mobilities in the range of 10⁻⁴ cm² V⁻¹ s⁻¹.[9] Poly(triaryl amine) (PTAA) is another common polymeric HTM, with reported hole mobilities around 3-4 × 10⁻⁵ cm² V⁻¹ s⁻¹.[9]
| Hole-Transporting Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Perovskite Solar Cell PCE (%) | Reference |
| RCP-BTT (dopant-free) | - | - | [8] |
| RCP-BTT (doped) | - | 14.57 | [8] |
| spiro-OMeTAD | ~10⁻⁴ | Up to 19.24 | [9][10] |
| PTAA | ~3-4 × 10⁻⁵ | - | [9] |
Performance in Organic Field-Effect Transistors (OFETs)
While specific OFET performance data for polymers directly synthesized from this compound is limited in the reviewed literature, the broader class of BDT-based polymers has been investigated for transistor applications. The charge carrier mobility in these materials is highly dependent on the specific chemical structure and thin-film morphology.
For comparison, regioregular P3HT is a benchmark p-type semiconductor in OFETs, with reported hole mobilities as high as 0.1 cm²/Vs and on/off ratios of 9×10⁴.[11] N-type copolymers based on naphthalene (B1677914) diimide (NDI) have demonstrated high electron mobilities, with values up to 0.32 cm² V⁻¹ s⁻¹.[12]
| Polymer | Device Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
| P3HT | p-type OFET | up to 0.1 | 9×10⁴ | [11] |
| P(NDIOD-FSVS) | n-type OFET | up to 0.32 | >10⁶ | [12] |
| pDPP2ThBBT | p-type OFET | - | - | [13] |
Experimental Protocols
Synthesis of Benzodithiophene-based Polymer (PBDT-TIT) via Stille Coupling
The synthesis of alternating copolymers often employs palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[14][15]
Materials:
-
Distannylated Benzodithiophene-thiophene monomer
-
Dibrominated Isoindigo monomer
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)
-
Anhydrous chlorobenzene (B131634) (solvent)
Procedure:
-
In a nitrogen-filled glovebox, the monomers, catalyst, and ligand are dissolved in anhydrous chlorobenzene in a reaction vial.
-
The vial is sealed and taken out of the glovebox.
-
The reaction mixture is heated at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol.
-
The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, hexane, and chloroform (B151607).
-
The chloroform fraction, containing the desired polymer, is concentrated, and the polymer is reprecipitated in methanol.
-
The final polymer is collected by filtration and dried under vacuum.
Caption: Workflow for the synthesis of a BDT-based polymer via Stille coupling.
Fabrication of a Bulk Heterojunction Organic Solar Cell
The fabrication of organic solar cells typically involves the deposition of several layers on a transparent conductive substrate.[1][2][3]
Device Architecture: ITO/PEDOT:PSS/Active Layer/LiF/Al
Procedure:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are treated with UV-ozone for a short period (e.g., 15 minutes).
-
A hole-transport layer (HTL) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface and annealed (e.g., at 150 °C for 15 minutes).
-
The active layer, a blend of the donor polymer (e.g., PBDT-TIT) and an acceptor (e.g., PC61BM) in a suitable solvent (e.g., chlorobenzene), is spin-coated on top of the HTL in a nitrogen-filled glovebox.
-
A thin layer of lithium fluoride (B91410) (LiF) is thermally evaporated as an electron-transport layer.
-
An aluminum (Al) top electrode is thermally evaporated through a shadow mask to define the device area.
Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.
Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor
The fabrication of OFETs can be done in various architectures. The top-gate, bottom-contact configuration is a common choice.[5][16]
Procedure:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Source and drain electrodes (e.g., gold with a chromium adhesion layer) are patterned on the SiO₂ surface using photolithography and lift-off or by evaporation through a shadow mask.
-
The substrate is treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the interface properties.
-
The organic semiconductor (e.g., a BDT-based polymer) is dissolved in a suitable solvent and spin-coated onto the substrate.
-
The film is annealed at an optimal temperature to improve its morphology and crystallinity.
-
A top-gate dielectric layer (e.g., a polymer like PMMA or a high-k dielectric) is deposited.
-
Finally, the top-gate electrode (e.g., aluminum) is evaporated.
Caption: Workflow for the fabrication of a top-gate, bottom-contact OFET.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Synthesis and characterization of benzodithiophene–isoindigo polymers for solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of benzodithiophene-isoindigo polymers for solar cells [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzodithiophene-based polymer donors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07020H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Performance evaluation of highly regioregular “P3HT” | TCI AMERICA [tcichemicals.com]
- 12. udsmm.univ-littoral.fr [udsmm.univ-littoral.fr]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dokumen.pub [dokumen.pub]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 1,4-Dibromo-2,5-diiodobenzene
This document provides essential safety and logistical information for the proper disposal of 1,4-Dibromo-2,5-diiodobenzene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with regulations.
Safety and Hazard Information
This compound is classified as a chemical that causes skin and serious eye irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and to be aware of the necessary safety precautions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂I₂ | PubChem[2] |
| Molecular Weight | 487.70 g/mol | PubChem[2] |
| CAS Number | 63262-06-6 | TCI Chemicals[1] |
| Melting Point | 163-165 °C | Sigma-Aldrich[3] |
| Boiling Point | 377.2 ± 42.0 °C at 760 mmHg | Sigma-Aldrich[3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | TCI Chemicals[1] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Wear eye and face protection.[1]
-
Clothing: Wear protective clothing to prevent skin contact.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Ensure Safety: Wear suitable protective equipment and keep non-essential personnel away from the spill area.[1]
-
Containment: Prevent the product from entering drains.[1]
-
Cleanup: Pick up and arrange disposal without creating dust.[1] Use dry clean-up procedures and avoid generating dust.
-
Ventilation: Ensure adequate ventilation. A local exhaust ventilation system is recommended.[1]
First Aid Protocol
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[1]
-
In Case of Eye Contact: Rinse with plenty of water. If contact lenses are worn, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
If Swallowed: Rinse the mouth and seek medical attention.[1]
Disposal Workflow
The proper disposal of this compound must be handled in accordance with local, state, and federal regulations.[4] It is recommended to entrust the disposal to a licensed waste disposal company.[1]
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,4-Dibromo-2,5-diiodobenzene. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that can cause skin and eye irritation.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[1][2] |
| Skin Protection | Nitrile or Neoprene gloves (double-gloving recommended), and a lab coat. | Prevents skin contact and irritation.[1][4] For extended contact or handling of large quantities, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended due to their high resistance to aromatic and chlorinated solvents.[2][4][5][6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator is required if handling outside of a certified chemical fume hood or a ventilated balance enclosure. | Minimizes the risk of inhaling fine dust particles.[7] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
Diagram 1: Workflow for Handling this compound
References
- 1. ehso.emory.edu [ehso.emory.edu]
- 2. Chemical resistant gloves PVA |Biotechnology | Geneq [geneq.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. Ansell PVA Chemical Resistant Gloves - 400523 - Northern Safety Co., Inc. [northernsafety.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
